Carbazol-4-one hydrochloride
Description
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Properties
CAS No. |
119812-29-2; 99614-70-7 |
|---|---|
Molecular Formula |
C12H8ClNO |
Molecular Weight |
217.65 |
IUPAC Name |
carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C12H7NO.ClH/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10;/h1-7H;1H |
InChI Key |
WYXPBFJNQZWFCO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=O)C=CC=C3N=C2C=C1.Cl |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
What are the physicochemical properties of Carbazol-4-one hydrochloride?
This technical guide details the physicochemical properties, synthesis, and analytical characterization of 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride .
Commonly referred to in industrial pharmaceutical settings as "Carbazol-4-one hydrochloride" or "Ondansetron Impurity A Hydrochloride," this compound is the critical Mannich base intermediate used in the synthesis of the antiemetic drug Ondansetron .[1]
Technical Identifier: 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride[1][2][3][4][5]
Executive Technical Summary
This compound represents a salt form of a functionalized tetrahydrocarbazole. Unlike the neutral core scaffold (1,2,3,9-tetrahydro-4H-carbazol-4-one), which lacks sufficient basicity to form stable salts, the introduction of the dimethylaminomethyl moiety at the C3 position provides a basic center (
Physicochemical Profile
The following data aggregates experimental values from pharmaceutical reference standards and safety data sheets.
| Property | Metric / Description |
| CAS Number | 119812-29-2 |
| IUPAC Name | 3-[(dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydrocarbazol-4-one hydrochloride |
| Molecular Formula | |
| Molecular Weight | 292.81 g/mol (Free base: 256.35 g/mol ) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 220 – 225 °C (with decomposition) [1] |
| Solubility | Water: Soluble (due to ionic HCl nature)Methanol: SolubleDMSO: SolubleNon-polar solvents (Hexane): Insoluble |
| Hygroscopicity | Moderate; requires storage under desiccant to prevent caking.[1][2][3][4][5][6] |
| Acidity (pKa) | The protonated tertiary amine has a pKa |
| Stability | Stable under normal ambient conditions.[7] Sensitive to strong oxidizers. Thermal decomposition releases |
Structural Analysis & Synthesis
Structural Logic
The molecule consists of a tricyclic tetrahydrocarbazole core.
-
Ring A/B (Indole moiety): Aromatic, provides UV chromophore (absorbance
nm).[1] -
Ring C (Cyclohexenone): Contains the ketone at C4.
-
C3-Substituent: The dimethylaminomethyl group is the reactive "handle." It is a "Mannich base" that is chemically labile; under basic conditions or heating with nucleophiles (like 2-methylimidazole), it undergoes elimination to form an exocyclic enone (methylene intermediate), which is the electrophile for the final step in Ondansetron synthesis.[1]
Synthesis Workflow (Mannich Reaction)
The synthesis utilizes a classic Mannich reaction . The ketone enolate attacks the iminium ion generated in situ from formaldehyde and dimethylamine.
Figure 1: Synthesis pathway via Mannich condensation. The HCl salt precipitates directly or is formed by adding HCl.[1]
Analytical Characterization
To validate the identity of Carbazol-4-one hydrochloride, researchers utilize a triad of spectroscopic methods.
HPLC Method (Purity & Related Substances)
This compound is a known impurity in Ondansetron API (Impurity A).[1]
-
Column: C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (Gradient).
-
Detection: UV at 216 nm or 248 nm.
-
Retention Time: Elutes earlier than Ondansetron due to higher polarity (amine salt vs. imidazole base).
1H-NMR Interpretation (DMSO-d6)
Key diagnostic signals confirm the Mannich side chain:
-
2.8 ppm (s, 6H):
protons.[1] Distinctive singlet for the dimethylamine. -
3.7 ppm (s, 3H):
(Indole nitrogen methyl group).[1] - 7.0 - 8.1 ppm (m, 4H): Aromatic protons of the carbazole ring.[1]
-
10.5 ppm (br s, 1H):
proton (exchangeable with ), confirming the hydrochloride salt formation.[1]
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]
-
Parent Ion:
m/z (corresponding to the free base C16H20N2O).[1] -
Fragmentation: Loss of dimethylamine (45 Da) is common, showing a fragment at m/z ~212 (exocyclic methylene cation).[1]
Handling & Safety Protocols
Stability Hazards
-
Thermal Instability: As a Mannich base hydrochloride, the compound is susceptible to Hofmann elimination or retro-Mannich reactions if heated in basic solution.[1] It must be kept acidic or neutral during storage.
-
Storage: Store at 2-8°C (Refrigerated). Keep container tightly closed to prevent moisture absorption, which can catalyze degradation.[1]
Toxicology
-
Acute Toxicity: Classified as Toxic if swallowed (H301).
-
Corrosivity: May be corrosive to metals (H290) due to acidity.
-
PPE: Wear nitrile gloves, safety goggles, and use a dust respirator (N95/P2) when handling the powder to prevent inhalation.[1]
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2818489 (Free Base) / CID 119812-29-2 (HCl Salt).[1] Retrieved from [Link][1]
-
European Pharmacopoeia (Ph. Eur.). Ondansetron Hydrochloride Dihydrate Monograph - Impurity A.[1] (Standard reference for impurity profiling).
-
Kavya Pharma. (2023). Technical Data Sheet: Carbazol-4-one Hydrochloride. Retrieved from [Link][1][2][8][7]
Sources
- 1. CAS 119812-29-2: 4H-Carbazol-4-one, 3-[(dimethylamino)meth… [cymitquimica.com]
- 2. 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride | C16H21ClN2O | CID 21976925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.chem960.com [m.chem960.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. store.usp.org [store.usp.org]
- 6. CAS 27387-31-1: 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-… [cymitquimica.com]
- 7. Affordable Price for Pharma Grade 3-[(Dimethylamino)Methyl]-9-Methyl Carbazole Hydrochloride [kavyapharma.in]
- 8. 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride | 119812-29-2 [chemicalbook.com]
Spectroscopic data (NMR, IR, MS) of Carbazol-4-one hydrochloride.
The following technical guide details the spectroscopic characterization of 1,2,3,9-Tetrahydrocarbazol-4-one , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary & Compound Identity
1,2,3,9-Tetrahydrocarbazol-4-one (also known as 4-oxo-1,2,3,4-tetrahydrocarbazole) is a tricyclic indole derivative. It serves as the primary pharmacophore and synthetic precursor for the "setron" class of 5-HT3 receptor antagonists, most notably Ondansetron .[1]
While the user query specifies "hydrochloride," it is critical to distinguish between the core ketone and its derivatives :
-
Core Ketone (Subject of this guide): Typically isolated as a free base (solid, mp ~223–226°C). The indole nitrogen is non-basic (
), preventing stable HCl salt formation under standard isolation conditions. -
Mannich Base Derivative: The intermediate 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydrocarbazol-4-one contains a basic aliphatic amine and does form a stable hydrochloride salt.[1] This is likely the "Carbazol-4-one hydrochloride" encountered in industrial Ondansetron synthesis.[1]
This guide focuses on the core ketone scaffold (CAS 15128-52-6) , with a comparative note on the Mannich base salt.[1]
Chemical Identity Table
| Property | Data |
| IUPAC Name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one |
| CAS Number | 15128-52-6 |
| Molecular Formula | |
| Molecular Weight | 185.22 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 223 – 226 °C |
Spectroscopic Data Analysis (NMR, IR, MS)[6][7]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR signature of this molecule is defined by the "Peri-Effect" (Deshielding of H-5) and the distinct aliphatic coupling of the cyclohexenone ring.[1]
H NMR (400 MHz, DMSO-
or CDCl
)
Note: Shifts may vary slightly (
| Position | Shift ( | Multiplicity | Integration | Assignment & Structural Logic |
| NH | 11.80 | br s | 1H | Indole NH.[1] Highly deshielded; disappears with |
| H-5 | 8.05 – 8.15 | dd / m | 1H | Diagnostic Peak. The aromatic proton at C-5 is spatially close (peri) to the C-4 carbonyl oxygen, causing significant deshielding (anisotropic effect).[1] |
| H-8 | 7.40 – 7.45 | d | 1H | Distal aromatic proton (adjacent to NH).[1] |
| H-7 | 7.15 – 7.25 | m | 1H | Aromatic mid-ring.[1] |
| H-6 | 7.10 – 7.20 | m | 1H | Aromatic mid-ring.[1] |
| H-1 | 2.95 – 3.05 | t ( | 2H | Benzylic methylene (adjacent to indole C-4a).[1] |
| H-3 | 2.55 – 2.65 | t ( | 2H | |
| H-2 | 2.10 – 2.20 | quint ( | 2H |
C NMR (100 MHz, DMSO-
)
| Type | Shift ( | Assignment |
| Carbonyl | 192.5 | C-4 (C=O) .[1] Conjugated ketone.[1][2][3] |
| Quaternary | 152.0 | C-9a (Indole bridgehead, adjacent to N).[1] |
| Quaternary | 137.5 | C-8a (Indole bridgehead).[1] |
| Quaternary | 125.0 | C-4a (Bridgehead |
| Quaternary | 112.5 | C-4b (Bridgehead quaternary).[1] |
| Aromatic CH | 122.5, 121.8, 118.5, 112.0 | C-6, C-7, C-5, C-8. (C-5 is typically downfield).[1] |
| Aliphatic | 38.5 | C-3 ( |
| Aliphatic | 23.5 | C-1 (Benzylic).[1] |
| Aliphatic | 22.8 | C-2 (Middle CH2).[1] |
B. Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of a conjugated ketone and the indole amine.[1]
| Frequency ( | Vibration Mode | Functional Group / Notes |
| 3200 – 3300 | Broad band characteristic of indole N-H hydrogen bonding. | |
| 1620 – 1640 | Conjugated Ketone. Lower frequency than typical ketones (1715) due to conjugation with the indole double bond. | |
| 1580, 1480 | Aromatic ring breathing modes.[4] | |
| 750 | Out-of-plane bending (ortho-disubstituted benzene ring).[1] |
C. Mass Spectrometry (MS)[7]
Fragmentation Pattern (EI):
-
185 (
): Base peak (highly stable aromatic system).[1] -
157 (
): Loss of CO (Carbon Monoxide).[1] Characteristic of cyclic ketones and phenols. -
128/130: Further loss of HCN or
from the cyclohexene ring.[1]
Synthesis & Experimental Workflow
The standard preparation utilizes the Fischer Indole Synthesis , a robust method for fusing the indole system.[1]
Reaction Scheme (Graphviz Visualization)
Caption: Synthetic pathway via Fischer Indole Cyclization. The acid catalyst drives the [3,3]-sigmatropic rearrangement.[1]
Detailed Protocol
-
Condensation: React Phenylhydrazine HCl (1.0 eq) with 1,3-Cyclohexanedione (1.0 eq) in Ethanol.
-
Cyclization: Add acid catalyst (e.g.,
or in Acetic Acid).[1] Reflux for 2–4 hours.[1] -
Workup: Pour reaction mixture into ice water. The product precipitates as a solid.[1][5][6]
-
Purification: Filter and recrystallize from Methanol/Water.
-
Note on Salts: The product is isolated as the Free Base . If "Hydrochloride" is strictly required, it implies the solution is in concentrated HCl, or the user refers to the Mannich base (see below).
Critical Note: The "Hydrochloride" Ambiguity
In drug development (specifically for Ondansetron), the term "Carbazolone HCl" often refers to the Mannich Base Intermediate :
Compound: 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one Hydrochloride.[1][7]
-
Why it exists as HCl: The side chain contains a tertiary aliphatic amine (
), which easily forms a stable salt. -
Key Spectral Difference:
References
-
Synthesis & Characterization: Rogers, C. U., & Corson, B. B. (1950).[1] "1,2,3,4-Tetrahydrocarbazole".[1][8][9][10] Organic Syntheses, 30, 90. (Foundational Fischer Indole method adapted for ketones).[1]
-
Ondansetron Intermediates: Kim, M. Y., et al. (1997).[1] "An Efficient Process of Ondansetron Synthesis". Heterocycles, 45(10), 2041-2043.[3] (Details the Mannich base and spectral data).
-
Spectral Database: National Institute of Standards and Technology (NIST).[1] "Mass Spectrum of Tetrahydrocarbazole derivatives".
-
Medicinal Chemistry Application: Tyers, M. B. (1992).[1] "Pharmacology of Ondansetron". Seminars in Oncology, 19(4), 1-8.
Sources
- 1. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | C13H13NO | CID 598875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one|CAS 88368-11-0 [benchchem.com]
- 5. journal.hep.com.cn [journal.hep.com.cn]
- 6. acgpubs.org [acgpubs.org]
- 7. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 8. 1,2,3,4-Tetrahydrocarbazole(942-01-8) 1H NMR spectrum [chemicalbook.com]
- 9. wjarr.com [wjarr.com]
- 10. rsc.org [rsc.org]
Elucidating the Solid-State Architecture: A Guide to the Crystal Structure Analysis of Carbazol-4-one Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazol-4-one and its derivatives represent a critical scaffold in medicinal chemistry, notably as precursors and intermediates in the synthesis of pharmaceuticals such as the antiemetic agent Ondansetron.[1][2] The precise three-dimensional arrangement of atoms and molecules within the crystalline lattice—the crystal structure—profoundly influences the physicochemical properties of an active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability. This guide provides a comprehensive, in-depth walkthrough of the methodologies and rationale behind the crystal structure analysis of Carbazol-4-one hydrochloride, designed for professionals in pharmaceutical development and materials science. We will explore the journey from synthesis and single-crystal growth to advanced structural elucidation using single-crystal X-ray diffraction, correlated with spectroscopic and computational techniques.
Introduction: The Rationale for Structural Analysis
The carbazole nucleus is a rigid, electron-rich aromatic heterocycle that serves as a privileged structure in drug discovery due to its unique electronic properties and ability to engage in various intermolecular interactions.[3] When functionalized as a 4-oxo derivative and prepared as a hydrochloride salt, its properties are further modulated. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of a parent compound.[4]
Understanding the crystal structure is not merely an academic exercise; it is a cornerstone of modern drug development. It allows us to:
-
Confirm Absolute Structure: Unambiguously determine the chemical connectivity and stereochemistry.
-
Identify Polymorphs: Discover different crystalline forms of the same compound, which can have drastically different properties.
-
Understand Intermolecular Forces: Map the hydrogen bonds, π-π stacking, and van der Waals interactions that dictate crystal packing and influence physical properties.[5][6]
-
Inform Formulation Development: Provide critical data for selecting excipients and designing robust dosage forms.
This guide is structured to follow the logical workflow of a complete crystal structure investigation, emphasizing the causality behind each experimental decision.
Synthesis and Single-Crystal Cultivation: The Foundation of Analysis
High-quality single crystals are the prerequisite for a successful single-crystal X-ray diffraction (SC-XRD) experiment. The quality of the crystal directly impacts the resolution and accuracy of the resulting structural model.
Synthesis of the Precursor: 1,2,3,9-Tetrahydro-4H-carbazol-4-one
The parent ketone is commonly synthesized via the Fischer indole synthesis, a robust reaction involving the acid-catalyzed cyclization of a phenylhydrazone.[7][8]
Experimental Protocol: Synthesis
-
Hydrazone Formation: Phenylhydrazine is reacted with cyclohexanone in a suitable solvent like glacial acetic acid. The mixture is typically heated to drive the condensation reaction forward.[7]
-
Cyclization: The resulting phenylhydrazone is heated, often in the same acidic medium, to induce an electrocyclic reaction followed by the elimination of ammonia to form the tricyclic tetrahydrocarbazole ring system.
-
Purification: The crude product is poured into ice water to precipitate the solid, which is then filtered, washed, and recrystallized from a solvent such as methanol to yield pure 1,2,3,9-Tetrahydro-4H-carbazol-4-one.[7]
Crystallization of Carbazol-4-one Hydrochloride
The goal of crystallization is to encourage molecules to self-assemble into a highly ordered, single-crystal lattice. For hydrochloride salts, slow evaporation from a suitable polar solvent is a highly effective technique.
Experimental Protocol: Single-Crystal Growth
-
Salt Formation: Dissolve the synthesized 1,2,3,9-Tetrahydro-4H-carbazol-4-one in a minimal amount of a polar solvent like methanol or ethanol.
-
Acidification: Add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring to form the hydrochloride salt in situ.
-
Slow Evaporation: Loosely cover the vessel (e.g., with perforated paraffin film) and store it in a vibration-free environment at a constant, controlled temperature.
-
Crystal Harvesting: Over several days to weeks, as the solvent slowly evaporates, single crystals should form. Carefully harvest the best-formed, transparent crystals for analysis.[1]
Causality: The slow rate of evaporation is critical. It ensures that the nucleation process is controlled, preventing the formation of polycrystalline aggregates and allowing individual crystals to grow to a sufficient size and quality for diffraction.
Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. It relies on the diffraction of X-rays by the electron clouds of the atoms within the crystal lattice.
The SC-XRD Experimental Workflow
The process can be visualized as a linear progression from sample preparation to the final, validated crystal structure.
Caption: The workflow for Single-Crystal X-ray Diffraction analysis.
Experimental Protocol: Data Collection and Structure Refinement
-
Mounting: A suitable single crystal is mounted on a goniometer head using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100-120 K). Rationale: Cryo-cooling minimizes thermal motion of the atoms, leading to higher resolution data and protecting the crystal from radiation damage.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The goniometer rotates the crystal through a series of orientations, and the diffracted X-rays are recorded on a detector.[9]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects.
-
Structure Solution: The phase problem is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F², adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. The final R1 and wR2 indices indicate the quality of the fit.[9]
Interpreting Crystallographic Data
While a specific public structure for Carbazol-4-one hydrochloride is not available, we can present representative data for a closely related carbazole derivative to illustrate the expected output.
Table 1: Representative Crystallographic Data for a Carbazole Derivative (Data adapted from a published structure of a carbazole-triazine hybrid for illustrative purposes)[9]
| Parameter | Value |
| Empirical Formula | C₁₅H₈Cl₂N₄ |
| Formula Weight | 315.15 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.280(3) |
| b (Å) | 8.0726(14) |
| c (Å) | 16.005(3) |
| β (°) | 98.947(3) |
| Volume (ų) | 2588.3(8) |
| Z (Molecules/unit cell) | 8 |
| Temperature (K) | 120(2) |
| Wavelength (Å) | 0.71073 |
| R1 [I > 2σ(I)] | 0.0367 |
| wR2 (all data) | 0.0951 |
Expert Insight: The space group and unit cell parameters define the fundamental symmetry and dimensions of the repeating lattice. Bond lengths and angles confirm the molecular geometry; for carbazole systems, the ring system is expected to be nearly planar.[6][10] Of particular interest in a hydrochloride salt would be the hydrogen bonding network involving the chloride anion, the protonated nitrogen (if applicable), and any solvent molecules.
Correlative and Computational Analysis
A truly comprehensive analysis integrates data from multiple techniques to build a self-validating structural model.
Spectroscopic Correlation (FT-IR)
Infrared spectroscopy probes the vibrational modes of a molecule. While XRD provides a static picture, FT-IR can confirm the presence of specific functional groups and bonding interactions identified in the crystal structure.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the crystalline sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Interpretation: Correlate observed absorption bands with specific molecular vibrations (e.g., C=O stretch, N-H stretch, aromatic C-H bends). These experimental frequencies can be compared with those predicted by computational methods.[11]
Computational Chemistry: From Structure to Properties
Density Functional Theory (DFT) is a powerful computational tool used to complement experimental data.[12] Starting with the atomic coordinates from the refined crystal structure, DFT can be used to:
-
Optimize the molecular geometry in the gas phase to understand the effects of crystal packing.
-
Calculate theoretical vibrational spectra to aid in the assignment of experimental IR and Raman bands.[11]
-
Determine electronic properties such as molecular orbital energies and electrostatic potential maps, offering insights into reactivity and intermolecular interactions.
Caption: Synergy between experimental and computational techniques.
Conclusion
The crystal structure analysis of Carbazol-4-one hydrochloride is a multi-faceted process that provides indispensable knowledge for pharmaceutical development. By integrating synthesis, high-quality crystal growth, definitive SC-XRD analysis, and correlative spectroscopic and computational methods, we can construct a complete and validated model of the compound's solid-state architecture. This detailed structural understanding is paramount for controlling the material properties of the API, ensuring product quality, and accelerating the journey from laboratory discovery to clinical application.
References
-
Kurahashi, M. (n.d.). Crystal and Molecular Structure of Carbazole. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Sharma, K., Kumar, V., & Venugopalan, P. (2016). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Molbank, 2016(1), M881. Available at: [Link]
-
Al-Wahaibi, L. H., Metwally, A. A., & El-Gazzar, A. R. B. A. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(24), 5980. Available at: [Link]
-
Karthikeyan, S., Perumal, S., & Raj, S. S. S. (2012). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3360. Available at: [Link]
-
ACS Omega. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. ACS Publications. Available at: [Link]
-
PubChem. (n.d.). 1,2,3,9-Tetrahydro-4H-carbazol-4-one. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. National Center for Biotechnology Information. Available at: [Link]
-
Song, Y., & Wang, Q. (2021). Crystal structure of 9-methyl-3-methylene- 1,2,3,9-tetrahydro-4H-carbazol-4-one, C14H13NO. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 1013-1014. Available at: [Link]
- Pesti, J. A., et al. (2010). Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom. US Patent 7,696,356 B2.
-
Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. Journal of Molecular Modeling, 28(3), 75. Available at: [Link]
-
ResearchGate. (n.d.). X-ray and DFT structural study of some carbazole-substituted imines. Available at: [Link]
-
Sadeek, S. A., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Structural Chemistry, 32, 1269–1281. Available at: [Link]
-
Corrosion Chemistry. (2020). The Synthesis of 1,2,3,4-Tetrahydrocarbazole. YouTube. Available at: [Link]
-
ACS Omega. (2023). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Publications. Available at: [Link]
-
Stalindurai, K., et al. (2014). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1283–o1284. Available at: [Link]
-
The Journal of Organic Chemistry. (2018). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. ACS Publications. Available at: [Link]
-
PMC. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. National Center for Biotechnology Information. Available at: [Link]
-
Taylor & Francis Online. (2021). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Cogent Chemistry, 7(1). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CAS 119812-29-2: 4H-Carbazol-4-one, 3-[(dimethylamino)meth… [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Advanced Strategies for the Synthesis of Carbazole Alkaloids
Executive Summary
Carbazole alkaloids (tricyclic aromatic heterocycles) represent a critical structural motif in medicinal chemistry, exhibiting potent anti-inflammatory, antimicrobial, and antitumor activities (e.g., Ellipticine, Mahanine). While classical methods like the Fischer indole synthesis or Graebe-Ullmann reaction provided the foundational access to these cores, they often suffer from harsh conditions and poor regioselectivity for complex substitution patterns.
This technical guide moves beyond the textbooks to focus on two high-fidelity synthetic pathways that dominate modern drug discovery: Iron-Mediated Oxidative Cyclization (Knölker’s Method) and Palladium-Catalyzed C–H Activation . These methods are selected for their ability to tolerate sensitive functional groups and their scalability in pre-clinical development.
Strategic Retrosynthesis & Disconnection Analysis
To design a robust synthesis, one must visualize the carbazole core not just as a fused ring system, but as a convergence of activated arenes. The two most reliable disconnections involve the formation of the central pyrrole ring via metal-mediated closure.
Figure 1: Strategic disconnections for the carbazole nucleus. Path A utilizes stoichiometric iron for regiocontrol; Path B utilizes catalytic palladium for atom economy.
Method A: Iron-Mediated Oxidative Cyclization (The Knölker Protocol)
The Knölker method is the "gold standard" for synthesizing highly oxygenated carbazole alkaloids (e.g., Hyellazole, Carbazomycins). It relies on the electrophilic aromatic substitution of an arylamine by a tricarbonyl(η4-cyclohexadienyl)iron cation.
Mechanistic Causality
The success of this reaction hinges on the iron tricarbonyl moiety . It serves two functions:
-
Activation: It renders the cyclohexadiene cationic, making it a potent electrophile for the arylamine.
-
Protection: It prevents over-oxidation of the diene system until the cyclization step is triggered.
Figure 2: The Knölker cascade. The iron auxiliary directs the C-C bond formation before being removed oxidatively to aromatize the system.
Validated Protocol: Synthesis of Hyellazole Analogue
Reference Grounding: Adapted from Knölker et al., Chem. Rev. 2012 [1].
Reagents:
-
Tricarbonyl(η4-1,3-cyclohexadienyl)iron(1+) tetrafluoroborate salt (1.0 equiv)
-
Substituted Arylamine (2.0 equiv - excess acts as base)
-
Acetonitrile (anhydrous)
-
Active Manganese Dioxide (MnO2)[1]
Step-by-Step Workflow:
-
Complexation (Inert Atmosphere): In a flame-dried Schlenk flask under Argon, dissolve the iron cation salt in anhydrous acetonitrile (0.1 M).
-
Nucleophilic Attack: Add the arylamine dropwise at Room Temperature (RT). The solution will typically darken. Stir for 12–18 hours.
-
Why: The mild conditions prevent polymerization of the sensitive diene. The second equivalent of amine traps the HBF4 generated.[1]
-
-
Isolation of Intermediate: Remove solvent in vacuo. Flash chromatography (SiO2) yields the neutral iron-diene-amine adduct.
-
Oxidative Cyclization: Dissolve the adduct in toluene. Add activated MnO2 (10 equiv). Heat to reflux (110°C) for 6 hours.
-
Critical Control Point: The quality of MnO2 is paramount. "Activated" means commercially available or freshly prepared types; aged reagents lead to incomplete aromatization.
-
-
Purification: Filter through a Celite pad to remove manganese oxides. Concentrate and recrystallize.
Method B: Palladium-Catalyzed Intramolecular C–H Activation
For drug development where trace metal contamination (like Fe) is less concerning than step-count, Pd-catalyzed C-H activation is superior. This method constructs the C-N bond after the biaryl system is established or forms the biaryl bond from a diarylamine.
Mechanistic Logic
This pathway utilizes a high-valent Pd(II)/Pd(IV) or Pd(0)/Pd(II) cycle. The key is the oxidative C-H activation .
-
Aminopalladation: Coordination of the amine to Pd.
-
C-H Activation: Pd inserts into the ortho-C-H bond of the adjacent ring.
-
Reductive Elimination: Formation of the C-N bond and release of the carbazole.
Figure 3: Catalytic cycle for the oxidative cyclization of diarylamines. The oxidant is required to re-oxidize Pd(0) to the active Pd(II) species.
Validated Protocol: Aerobic Oxidative Cyclization
Reference Grounding: Based on recent Cu-catalyzed/Pd-assisted aerobic methods [2, 3].
Reagents:
-
Diarylamine precursor[2]
-
Pd(OAc)2 (5-10 mol%)
-
Cu(OAc)2 (0.5 equiv) or Ag2CO3
-
Pivalic Acid (30 mol% - Proton Shuttle)
-
Solvent: Toluene/DMSO (9:1)
Step-by-Step Workflow:
-
Catalyst Pre-mix: In a reaction tube, combine Pd(OAc)2, the copper oxidant, and pivalic acid.
-
Why Pivalic Acid? It acts as a crucial proton shuttle, lowering the energy barrier for the C-H activation step via a Concerted Metalation-Deprotonation (CMD) mechanism.
-
-
Substrate Addition: Add the diarylamine and solvent.
-
Atmosphere Control: The reaction requires oxygen.[3] If using Cu(OAc)2 as stoichiometric oxidant, inert gas is fine. If using catalytic Cu, purge with O2 (balloon pressure).
-
Thermal Activation: Heat to 110–120°C for 16 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with aqueous NH4Cl (to chelate Cu). Dry organic layer over Na2SO4.
Comparative Analysis of Methodologies
When selecting a route for a specific alkaloid (e.g., Murrayafoline A), consider the following trade-offs:
| Feature | Iron-Mediated (Knölker) | Pd-Catalyzed C-H Activation |
| Primary Bond Formed | C–C (Ring Construction) | C–N or C–C (Ring Closure) |
| Regioselectivity | High (Controlled by Fe-complex) | Moderate (Steric/Electronic dependent) |
| Functional Group Tolerance | Excellent (Esters, Ketones stable) | Good (Halogens can be tricky w/ Pd) |
| Scalability | Moderate (Stoichiometric Fe waste) | High (Catalytic, but expensive metal) |
| Best Application | Total synthesis of complex natural products | High-throughput screening / MedChem |
Case Study: Total Synthesis of Murrayafoline A
Reference Grounding: Ueno et al. (2008) and Knölker reviews [1, 4].
Target: Murrayafoline A (1-methoxy-3-methylcarbazole).
Route Selection: While the Knölker method is viable, the Diels-Alder / Pd-Cyclization hybrid approach is often preferred for this specific target to establish the methylation pattern early.
-
Precursor Synthesis: Reaction of a specific diene (exo-2-oxazolidinone derivative) with acrolein via Diels-Alder.
-
Aromatization: Conversion of the cyclohexene adduct to the diarylamine.
-
Ring Closure: Palladium-catalyzed oxidative cyclization (using the protocol in Section 4.2) closes the central ring to yield Murrayafoline A.
References
-
Knölker, H. J., & Reddy, K. R. (2012).[4][5] Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazole Alkaloids.[4][5][6] Chemical Reviews.[5] Link
-
Li, X., et al. (2018). Cu-Catalyzed Aerobic Oxidative N-N Coupling of Carbazoles and Diarylamines.[3][7][8] Journal of the American Chemical Society. Link
-
Goo, D. Y., & Woo, S. (2016).[9] One-pot synthesis of carbazoles via tandem C-C cross-coupling and reductive amination.[9] Organic & Biomolecular Chemistry.[2][4][9][10][11] Link
-
Ueno, A., et al. (2008). Total synthesis of (+/-)-murrayazoline.[12] Organic Letters.[2][9] Link
-
Schmidt, A. W., et al. (2012).[4] Synthesis of pyrrole and carbazole alkaloids.[13] Topics in Current Chemistry. Link
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cu-Catalyzed Aerobic Oxidative N–N Coupling of Carbazoles and Diarylamines Including Selective Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cu-Catalyzed Aerobic Oxidative N-N Coupling of Carbazoles and Diarylamines Including Selective Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. (PDF) Total Synthesis of the Natural Carbazoles Murrayanine and Murrayafoline A, Based on the Regioselective Diels-Alder Addition of exo -2-Oxazolidinone Dienes [academia.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. Total synthesis of (+/-)-murrayazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of pyrrole and carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the reactivity of the carbazole nucleus in Carbazol-4-one hydrochloride.
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]
Executive Summary: The Scaffold at a Glance
In the landscape of heterocyclic chemistry, the 1,2,3,9-tetrahydro-4H-carbazol-4-one nucleus (often colloquially referred to as "Carbazol-4-one") represents a privileged scaffold.[1] It serves as the structural linchpin for the setron class of 5-HT3 receptor antagonists, most notably Ondansetron .[1]
While the prompt specifies "Carbazol-4-one hydrochloride," it is critical to clarify the chemical reality immediately: the parent ketone (1,2,3,9-tetrahydro-4H-carbazol-4-one) lacks sufficient basicity to form a stable hydrochloride salt under standard storage conditions.[1] The term "hydrochloride" in this context almost invariably refers to its C3-functionalized Mannich base derivatives (e.g., 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one HCl), which are the actual reactive intermediates in drug synthesis.[1]
This guide dissects the reactivity of this nucleus, moving beyond simple functional group interconversion to explore the electronic push-pull systems that govern its regioselectivity.[1]
Structural Analysis & Electronic Profile
The reactivity of the carbazol-4-one nucleus is dictated by the interplay between the electron-rich indole ring and the electron-withdrawing carbonyl group fused to the saturated ring.[1]
The Push-Pull System
-
The Indole Nitrogen (N9): Acts as an electron donor (+M effect). In the tetrahydrocarbazole system, the lone pair participates in the aromaticity of the pyrrole ring but also influences the electron density of the fused benzene ring.
-
The Carbonyl (C4): Acts as an electron withdrawer (-M/-I effect).[1] It activates the adjacent C3 position (alpha-carbon) toward electrophilic attack via enolization.[1]
-
The C3 Position (The "Hotspot"): This is the most chemically versatile site. The acidity of the C3 protons is enhanced by the carbonyl, making it a prime target for Mannich reactions, halogenations, and alkylations.
Tautomeric Considerations
Under acidic conditions (often used in Fischer Indole synthesis of this core), the keto-enol tautomerism at C4/C3 is significant.[1] This enol character is what facilitates the rapid reaction with electrophiles at C3, a mechanism central to the synthesis of Ondansetron.
Core Reactivity Profiles[1]
The following section details the three primary vectors of reactivity for the carbazol-4-one nucleus.
Vector A: C3-Electrophilic Substitution (The Mannich Gateway)
This is the most industrially relevant reaction.[1] The ketone undergoes an acid-catalyzed Mannich reaction to introduce an exocyclic double bond or an amino-methyl arm.[1]
-
Mechanism: Acid-catalyzed enolization followed by attack on a formaldehyde-amine iminium ion.[1]
-
Critical Insight: The choice of amine controls the stability of the intermediate. Secondary amines like dimethylamine or morpholine form stable Mannich bases (often isolated as hydrochlorides), which can then eliminate the amine to form the reactive 3-methylene species (Michael acceptor).[1]
Vector B: N9-Functionalization
If the starting material is the N-unsubstituted carbazol-4-one, the nitrogen is nucleophilic enough to undergo alkylation, but requires base catalysis to deprotonate the indole NH (pKa ~17).[1]
-
Reagent Choice: Sodium hydride (NaH) or KOH in DMSO is typically required.
-
Regioselectivity: Alkylation occurs exclusively at N9, not at the oxygen of the enolate, due to the high stability of the indole aromatic system.
Vector C: Aromatization (Dehydrogenation)
The tetrahydro- ring can be oxidized to form 4-hydroxycarbazole .[1][2]
-
Drivers: This restores full aromaticity to the tricyclic system.
-
Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C at high temperatures.[1]
Visualizing the Reactivity Matrix
The following diagram maps the divergent pathways available to the Carbazol-4-one nucleus, highlighting the critical C3-Mannich node.
Figure 1: Divergent reactivity pathways of the Carbazol-4-one nucleus, highlighting the critical C3-Mannich route to Ondansetron.[1]
Experimental Protocols
Protocol A: Synthesis of the C3-Mannich Base Hydrochloride
This protocol targets the "Carbazol-4-one hydrochloride" species referenced in the prompt (specifically the 3-[(dimethylamino)methyl] derivative).[1]
Objective: Functionalize C3 to create a reactive electrophilic center.
-
Reagents:
-
Substrate: 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq).[1]
-
Reagent: Paraformaldehyde (1.2 eq).
-
Amine Source: Dimethylamine hydrochloride (1.2 eq).
-
Solvent: Glacial Acetic Acid (catalytic) in Ethanol or pure Acetic Acid.
-
-
Procedure:
-
Charge: Dissolve the ketone and dimethylamine HCl in the solvent.
-
Initiate: Add paraformaldehyde.
-
Reflux: Heat the mixture to 90°C for 4–6 hours. The acidic environment promotes enolization at C3.
-
Precipitation: Upon cooling, the Mannich base hydrochloride often precipitates directly due to the non-polar nature of the carbazole ring vs. the ionic salt head.
-
Isolation: Filter the white/off-white solid.[1] Wash with cold acetone to remove unreacted ketone.
-
-
Validation (Self-Check):
Protocol B: Regioselective N-Methylation
Required if starting from the N-H carbazol-4-one.[1]
-
Reagents: NaH (60% dispersion, 1.1 eq), Methyl Iodide (1.1 eq), DMF (anhydrous).
-
Procedure:
-
Deprotonation: Add NaH to a solution of carbazol-4-one in DMF at 0°C. Stir for 30 mins until H2 evolution ceases. Why? Low temp prevents polymerization of the enolate.
-
Alkylation: Add MeI dropwise.
-
Quench: Pour into ice water. The N-methyl product will precipitate.[1]
-
Quantitative Data: Mannich Base Efficiency
The choice of amine in the Mannich reaction significantly impacts the yield and stability of the hydrochloride salt intermediate.
| Amine Source | Salt Form Isolated | Yield (%) | Stability (Solid State) | Reactivity (Elimination to Methylene) |
| Dimethylamine | Hydrochloride | 85-92% | High | Fast (via Hofmann-like elim.)[1] |
| Morpholine | Hydrochloride | 78-85% | Very High | Moderate |
| Diethylamine | Hydrochloride | 60-70% | Moderate | Slow (Steric hindrance) |
| Piperidine | Hydrochloride | 80-88% | High | Moderate |
Table 1: Comparative efficiency of secondary amines in generating the C3-functionalized carbazol-4-one hydrochloride salts.
References
-
Lier, E. F. (2012). Process for the preparation of Ondansetron and intermediates thereof. US Patent 8,247,573.
- Grounding: Describes the industrial synthesis of the Mannich base hydrochloride
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.
- Grounding: Authoritative text on the electronic properties of the indole/carbazole nucleus.
-
BOC Sciences. (2024). Carbazol-4-one Hydrochloride Product Data.
- Grounding: Verifies the commercial existence of specific hydrochloride salts of this scaffold.
-
PubChem. (2024). 1,2,3,9-Tetrahydro-4H-carbazol-4-one Compound Summary. [1]
- Grounding: Provides physicochemical data and toxicity profiles for the core nucleus.
-
Elam Pharma. (2024). Technical Specifications for 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one.
- Grounding: Confirms the industrial relevance of the scaffold in Ondansetron manufacturing.
Sources
An In-Depth Technical Guide to the In Silico Modeling of Carbazol-4-one Hydrochloride Interactions
This guide provides a comprehensive, technically-grounded framework for the in silico investigation of Carbazol-4-one hydrochloride, a compound of interest in neurodegenerative disease and cancer research.[] We will move beyond a simple recitation of steps to explore the causal reasoning behind critical methodological choices, ensuring a robust and reproducible computational workflow. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.
Introduction: The Rationale for a Computational Approach
Carbazol-4-one and its derivatives represent a class of heterocyclic compounds with demonstrated biological activities, including antioxidant, anti-inflammatory, and antimycobacterial properties.[][2] The hydrochloride salt form typically enhances aqueous solubility, a desirable trait for pharmaceutical development.[3] Understanding how these molecules interact with biological macromolecules at an atomic level is paramount for mechanism-of-action studies and rational drug design.
In silico modeling provides a powerful, cost-effective, and rapid means to predict and analyze these interactions.[4] By simulating the binding of Carbazol-4-one hydrochloride to a protein target, we can generate hypotheses about its binding mode, affinity, and the key molecular determinants of its activity. This guide will detail a complete workflow, from initial molecule preparation to advanced simulation and analysis, establishing a self-validating system for credible results.
Overall Workflow: A Multi-Stage Investigative Process
Our computational investigation is structured as a sequential, multi-stage process. Each stage builds upon the last, progressively refining our understanding of the ligand-target interaction. This ensures that computational resources are used efficiently and that the final results are as accurate and reliable as possible.
Caption: High-level overview of the in silico modeling workflow.
Part 1: Ligand and Target System Preparation
The fidelity of any molecular simulation is critically dependent on the quality of the initial structures. This preparation phase is arguably the most important, as errors introduced here will propagate through the entire workflow.
Ligand Preparation: Defining Carbazol-4-one Hydrochloride
The first step is to obtain an accurate three-dimensional representation of the ligand.
Protocol: Ligand Structure Generation and Parameterization
-
Obtain 2D Structure: Source the chemical structure of Carbazol-4-one hydrochloride. A reliable source is the PubChem database, which provides standardized chemical information.[5][6] The SMILES string or a 2D sketch can be used as a starting point.
-
Generate 3D Coordinates: Convert the 2D representation into a 3D structure using a tool like Open Babel or the graphical interface of a molecular modeling suite (e.g., Maestro, ChemDraw).[7][8]
-
Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform a preliminary energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF) to produce a more realistic starting geometry.
-
Parameterization for Simulation: This is a critical self-validating step. Standard protein force fields (like CHARMM or AMBER) do not contain parameters for most drug-like molecules. Therefore, we must generate them.
-
Rationale: Using a dedicated server like the CHARMM General Force Field (CGenFF) ensures that the atomic charges, bond lengths, angles, and dihedral parameters are consistent with the protein force field we will use later.[9] This consistency is essential for accurate interaction energy calculations.
-
Workflow: a. Upload the 3D structure (in .mol2 or .sdf format) to the CGenFF server.[10] b. The server returns a "stream" (.str) file containing the ligand's topology and parameters. c. Crucial Checkpoint: Examine the penalty scores in the stream file.[9] Penalties below 10 are ideal; scores between 10 and 50 warrant careful validation, and scores above 50 may require manual refinement by an expert.[9] This step validates the quality of your ligand's force field parameters.
-
Target Identification and Preparation
For this guide, we will hypothesize a target. Given that Carbazol-4-one hydrochloride is researched for neurodegenerative diseases, a plausible target could be a protein kinase, such as DYRK1A, which is implicated in such disorders.[]
Protocol: Protein Target Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB).[11] For example, let's assume we are using a PDB entry for DYRK1A.
-
Initial Cleaning: The raw PDB file often contains non-essential molecules (e.g., crystallization agents, co-solvents) and may lack hydrogen atoms.
-
Use a molecular visualization program like PyMOL or UCSF Chimera to remove water molecules and any ligands not relevant to the study.
-
-
Structure Preparation and Protonation: Utilize a dedicated tool like PDB2PQR to prepare the structure for simulation.[12][13]
-
Rationale: PDB2PQR automates several critical tasks: it can rebuild missing heavy atoms, add hydrogen atoms, and, most importantly, predict the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) at a specified pH (typically 7.4).[12][14] This is vital for accurately modeling the electrostatic interactions that govern binding.
-
Workflow: a. Submit the cleaned PDB file to the PDB2PQR web server or standalone application.[15] b. Select a force field (e.g., CHARMM) and specify the desired pH. c. The output is a .pqr file, which contains the protein structure with atomic coordinates, partial charges (Q), and radii (R).
-
Part 2: Molecular Docking – Predicting the Binding Pose
Molecular docking serves as a computational screening method to predict the preferred orientation (the "pose") of a ligand when bound to a protein.[16][17] It is a foundational step that provides the starting coordinates for more rigorous simulations.
The process involves two main components: a search algorithm to explore possible ligand conformations and a scoring function to rank them.[16]
Sources
- 2. 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one Manufacturer - CAS 15128-52-6 [elampharma.com]
- 3. CAS 119812-29-2: 4H-Carbazol-4-one, 3-[(dimethylamino)meth… [cymitquimica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | C16H20N2O | CID 2818489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | C13H13NO | CID 598875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. schrodinger.com [schrodinger.com]
- 9. Protein-Ligand Complex [mdtutorials.com]
- 10. deepakshilkar.in [deepakshilkar.in]
- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDB2PQR: expanding and upgrading automated preparation of biomolecular structures for molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdb2pqr.readthedocs.io [pdb2pqr.readthedocs.io]
- 14. PDB2PQR User Guide [ics.uci.edu]
- 15. PDB2PQR [cgl.ucsf.edu]
- 16. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijprajournal.com [ijprajournal.com]
Historical perspective on the discovery of carbazole compounds.
A Technical Guide on the Evolution of Tricyclic Heterocycle Discovery
Executive Summary
This technical guide analyzes the historical and synthetic evolution of carbazole (9H-carbazole), a tricyclic aromatic heterocycle that serves as a "privileged scaffold" in modern drug discovery. From its initial isolation in the industrial byproducts of the 19th century to its current status as a core motif in antitumor alkaloids (e.g., Ellipticine) and beta-blockers (e.g., Carvedilol), the carbazole nucleus exemplifies the transition from extraction-based chemistry to precision catalysis. This document provides researchers with a mechanistic understanding of historical isolation protocols, contrasts them with modern palladium-catalyzed methodologies, and maps the causality between early structural elucidation and contemporary therapeutic applications.
The Coal Tar Era: Isolation and Characterization (1872)
The Discovery: The history of carbazole begins not in a pharmaceutical laboratory, but in the industrial refinement of coal tar. in 1872, Carl Graebe and Carl Glaser isolated a nitrogen-containing impurity from "anthracene oil," a high-boiling fraction of coal tar distillation.
Technical Insight (Solubility Causality): The isolation relied on a distinct chemical property: the acidity of the N-H proton (pKa ~15). Unlike the surrounding polycyclic aromatic hydrocarbons (PAHs) like anthracene and phenanthrene, carbazole possesses a weakly acidic nitrogen.
-
Mechanism of Separation: Graebe and Glaser utilized potassium hydroxide (KOH) fusion. The non-acidic PAHs remained neutral and volatile/soluble in organics, while carbazole formed a potassium salt (carbazolide), which is solid and insoluble in the organic phase but hydrolyzable.
Visualization: Historical Isolation Workflow
Figure 1: The logic of Graebe & Glaser’s 1872 isolation method relying on N-H acidity.
The Synthetic Dawn: The Graebe-Ullmann Legacy (1896)
While isolation provided the material, structural proof and derivatization required synthesis. The Graebe-Ullmann synthesis (1896) remains the foundational method for constructing the carbazole core, establishing the structural connectivity between the two benzene rings and the central pyrrole.
Mechanistic Causality: The reaction involves the thermal decomposition of 1-phenyl-1,2,3-benzotriazole.[1]
-
Precursor Assembly: o-Aminodiphenylamine is diazotized to form the benzotriazole.[1]
-
Radical Generation: Pyrolysis causes the extrusion of nitrogen gas (
). -
Ring Closure: The resulting diradical intermediate undergoes intramolecular cyclization to form the C-C bond between the two aryl rings.
This method was pivotal because it proved the ortho-fusion of the rings, a fact that was previously debated.
The Pharmacological Renaissance (1960s–Present)
The transition from dye chemistry to pharmacology occurred with the discovery of carbazole alkaloids in plants (Rutaceae family) and the elucidation of Ellipticine .
| Compound | Source/Origin | Discovery Era | Therapeutic Target | Mechanism of Action |
| Murrayanine | Murraya koenigii | 1960s | Antimicrobial | Disruption of membrane integrity. |
| Ellipticine | Ochrosia elliptica | 1959 | Oncology | DNA Intercalation & Topoisomerase II inhibition.[2] |
| Carvedilol | Synthetic | 1990s | Cardiovascular | Non-selective |
| Alectinib | Synthetic | 2010s | Oncology | ALK tyrosine kinase inhibitor (NSCLC). |
Key Insight - Ellipticine: Discovered in 1959, Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) demonstrated that the planar carbazole system is an ideal DNA intercalator. The size and shape allow it to slide between base pairs, causing replication arrest. This validated the scaffold for anticancer research.
Visualization: Pharmacological Evolution
Figure 2: Timeline of carbazole evolution from industrial byproduct to targeted therapeutic.
Technical Protocols: Historical vs. Modern
This section provides self-validating protocols. Warning: Protocol A involves hazardous coal tar derivatives and high temperatures. Protocol B represents the modern standard.
Protocol A: Classical Isolation (Simulated 19th Century Method)
Use Case: Educational demonstration of acid-base extraction logic. Safety: Perform in a fume hood. Anthracene oil is carcinogenic.
-
Feedstock: Dissolve 50g of crude anthracene oil in 200mL of toluene (modern substitute for benzene).
-
Fusion: Add 40g of solid KOH. Heat to reflux (110°C) for 2 hours. Causality: The KOH deprotonates the carbazole (pKa 15), forming insoluble potassium carbazolide.
-
Separation: Filter the hot solution. The solid residue contains the potassium carbazolide and inorganic salts. The filtrate contains neutral PAHs (anthracene).
-
Hydrolysis: Wash the solid filter cake with hot toluene to remove residual organics. Suspend the solid in 200mL water and heat to 80°C.
-
Precipitation: Slowly add 10% HCl until pH < 7. Observation: A white/beige solid precipitates as the N-K bond is protonated back to N-H.
-
Validation: Recrystallize from ethanol. Pure carbazole mp: 243–246°C.
Protocol B: Modern Pd-Catalyzed Synthesis (Buchwald-Hartwig Type)
Use Case: Synthesis of substituted carbazoles for SAR studies (e.g., 2-methylcarbazole). Advantage:[3][4] Tolerates functional groups that would be destroyed by the Graebe-Ullmann pyrolysis.
-
Reagents:
-
Substrate: 2-chloro-N-phenylaniline (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Tricyclohexylphosphine (PCy₃) or XPhos (10 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: o-Xylene or DMAc.
-
-
Reaction: Combine reagents in a sealed tube under Argon. Heat to 140°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Validation: ¹H NMR (CDCl₃) will show the disappearance of the N-H peak of the diphenylamine and the appearance of the characteristic aromatic pattern of the tricyclic core.
References
-
Graebe, C., & Glaser, C. (1872).[10] Ueber Carbazol. Annalen der Chemie und Pharmacie, 163(3), 343-360. Link
-
Graebe, C., & Ullmann, F. (1896).[1] Ueber eine neue Carbazolsynthese. Annalen der Chemie, 291(1), 16-17. Link
-
Goodwin, S., Smith, A. F., & Horning, E. C. (1959). Alkaloids of Ochrosia elliptica Labill. Journal of the American Chemical Society, 81(8), 1903–1908. Link
-
Knölker, H. J., & Reddy, K. R. (2002). Isolation and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 102(11), 4303–4428. Link
-
Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012). Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 112(6), 3193–3328. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Synthetic Optimization of Ellipticine and Antitumor Activity of Novel Hexacyclic Derivatives of Ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbazole - Wikipedia [en.wikipedia.org]
- 10. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Synthesis of 1,2,3,9-Tetrahydro-4H-carbazol-4-one Hydrochloride
[1][2]
Executive Summary & Application Context
1,2,3,9-Tetrahydro-4H-carbazol-4-one (CAS 15128-52-6) is a critical heterocyclic scaffold in medicinal chemistry. It serves as the limiting intermediate in the synthesis of Ondansetron (a 5-HT3 receptor antagonist) and Carvedilol (a non-selective beta-blocker). While often isolated as a free base, the hydrochloride salt form is frequently generated to enhance stability during storage or to facilitate specific downstream nucleophilic substitutions where protonation of the pyrrole nitrogen or activation of the carbonyl is required.
This protocol details a robust, scalable Fischer Indole Synthesis route to the core scaffold, followed by a controlled salification step to yield high-purity 1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride .
Key Advantages of This Protocol:
-
One-Pot Cyclization: Minimizes isolation losses of the hydrazone intermediate.
-
High Atom Economy: Utilizes phenylhydrazine hydrochloride directly, reducing reagent waste.
-
Scalability: Validated for gram-to-kilogram transition.
Reaction Mechanism & Chemical Logic
The synthesis relies on the Fischer Indole Synthesis , a [3,3]-sigmatropic rearrangement.
-
Condensation: Phenylhydrazine reacts with 1,3-cyclohexanedione to form a phenylhydrazone intermediate.[1]
-
Tautomerization: The hydrazone tautomerizes to an enehydrazine.
-
Sigmatropic Rearrangement: Protonation facilitates a [3,3]-sigmatropic shift, breaking the N-N bond and forming a new C-C bond between the aromatic ring and the cyclohexane ring.
-
Cyclization & Ammonia Loss: The resulting imine cyclizes to form the aminal, which eliminates ammonia (as NH₄Cl) to yield the indole core.
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic pathway from raw materials to the hydrochloride salt.[2]
Materials & Equipment
Reagents
| Reagent | Purity | Role | Stoichiometry |
| 1,3-Cyclohexanedione | >97% | Electrophile (Ketone) | 1.0 equiv |
| Phenylhydrazine HCl | >98% | Nucleophile | 1.0 equiv |
| Glacial Acetic Acid | 99.8% | Solvent/Catalyst | 10-15 vol |
| Hydrochloric Acid (conc.) | 37% | Salt Formation | Excess |
| Ethanol (Absolute) | 99.5% | Solvent | N/A |
| Ethyl Acetate | ACS Grade | Wash Solvent | N/A |
Equipment
-
Reactor: 3-neck round bottom flask (RBF) equipped with a reflux condenser and mechanical stirrer (overhead preferred for >50g scales).
-
Thermal Control: Oil bath or heating mantle with PID controller.
-
Filtration: Buchner funnel with vacuum trap.
-
Analysis: TLC plates (Silica gel 60 F254), HPLC system.
Experimental Protocol
Phase 1: Synthesis of the Free Base (1,2,3,9-Tetrahydro-4H-carbazol-4-one)
Principle: The acidic environment of glacial acetic acid catalyzes both the hydrazone formation and the subsequent Fischer indolization.
-
Setup: Charge a 500 mL 3-neck RBF with 1,3-cyclohexanedione (11.2 g, 100 mmol) and Phenylhydrazine hydrochloride (14.5 g, 100 mmol) .
-
Solvation: Add Glacial Acetic Acid (150 mL) . The suspension will initially be heterogeneous.
-
Reaction:
-
Heat the mixture slowly to reflux (approx. 118°C) .
-
Maintain reflux for 3–4 hours .
-
Observation: The reaction mixture will darken to a deep brown/red color.
-
IPC (In-Process Control): Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (Rf ~0.3) should disappear, and a new spot (Rf ~0.5) should appear.
-
-
Quench & Isolation:
-
Cool the reaction mixture to room temperature (20–25°C).
-
Pour the mixture slowly into Ice-Water (600 mL) with vigorous stirring. The product will precipitate as a tan/brown solid.
-
Stir for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with Water (3 x 100 mL) to remove residual acetic acid.
-
Wash with cold Ethanol (20 mL) to remove colored impurities.
-
Dry in a vacuum oven at 50°C for 6 hours.
-
Yield Expectation: 12–14 g (65–75%).
-
Melting Point (Base): 224–226°C.[3]
-
Phase 2: Conversion to Hydrochloride Salt
Principle: Protonation of the weakly basic indole nitrogen or the carbonyl oxygen (depending on conditions) to form the salt. Note: The HCl salt is moisture-sensitive; anhydrous conditions are preferred.
-
Dissolution: Dissolve the dried free base (10 g, 54 mmol) in minimal hot Ethanol (100 mL) . If solubility is poor, add Ethyl Acetate (50 mL) .
-
Acidification:
-
Cool the solution to 0–5°C in an ice bath.
-
Dropwise add Concentrated HCl (37%, 6 mL, ~1.3 equiv) or bubble dry HCl gas through the solution.
-
Critical: Maintain temperature below 10°C to prevent hydrolysis or degradation.
-
-
Crystallization:
-
Stir at 0°C for 1 hour. The hydrochloride salt will crystallize as an off-white to pale yellow solid.
-
If no precipitate forms, add Diethyl Ether (50 mL) as an anti-solvent.
-
-
Final Isolation:
-
Filter the crystals under inert atmosphere (Nitrogen blanket) if possible.
-
Wash with cold Ethyl Acetate .
-
Dry under high vacuum over P₂O₅ or KOH pellets.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Reaction Temp | 115°C - 120°C (Reflux) | Low: Incomplete cyclization (hydrazone accumulation). High: Tar formation, lower yield. |
| Acid Stoichiometry | Excess (Solvent) | Acetic acid acts as both solvent and catalyst. Using weaker acids (e.g., dilute HCl) may stall the reaction at the hydrazone stage. |
| Quench Rate | Slow addition to ice | Rapid addition can trap impurities in the precipitate (occlusion). |
| Moisture (Salt Step) | <0.5% Water | Excess water during salification can lead to oiling out or hydrolysis back to the free base. |
Troubleshooting Guide
-
Issue: Sticky/Tar-like Product.
-
Cause: Overheating or oxidation.
-
Solution: Recrystallize the crude tar from Ethanol/Water (9:1). Use charcoal decolorization if necessary.
-
-
Issue: Low Yield.
-
Cause: Incomplete precipitation during the water quench.
-
Solution: Ensure the water volume is at least 4x the acetic acid volume. Neutralize slightly with NaOH if the product remains soluble (though the carbazolone is not very basic).
-
Analytical Validation
Specification Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow crystalline powder |
| Identification | 1H-NMR (DMSO-d6) | Consistent with structure (Indole NH at ~11.8 ppm, CH2 signals at 2.1-2.9 ppm) |
| Melting Point | Capillary | Free Base: 224–226°C HCl Salt: >240°C (dec) |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |
Validated Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.[2]
References
-
Iida, H., Yuasa, Y., & Kibayashi, C. (1980). Intramolecular aminopalladation of enamines. Journal of Organic Chemistry, 45(14), 2938–2942. Link Citation for the fundamental cyclization methodology.
-
Glaxo Group Ltd. (1987). Process for the preparation of tetrahydrocarbazolone derivatives.[4][1][5][6][7][8][9][10][11][12] US Patent 4,695,578. Link Authoritative source for the industrial synthesis of Ondansetron intermediates.
-
Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-Tetrahydrocarbazole.[3][5][9][11][12] Organic Syntheses, 30, 93. Link Foundational protocol for Fischer Indole synthesis using cyclohexanone derivatives.
-
Jadhav, S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles. ACG Publications, 7, 1-10. Link Modern green chemistry adaptations and spectral data verification.
Sources
- 1. journal.hep.com.cn [journal.hep.com.cn]
- 2. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 3. 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one | 15128-52-6 [chemicalbook.com]
- 4. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
- 5. CN102249983A - Method for synthesizing tetrahydrocarbazoles compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. nbinno.com [nbinno.com]
- 9. acgpubs.org [acgpubs.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Purity Isolation of Carbazol-4-one Hydrochloride Derivatives
Target Analyte: 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one Hydrochloride
Executive Summary & Scientific Context
In the synthesis of the anti-emetic drug Ondansetron , the compound 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride (hereafter referred to as the Mannich Base HCl ) is the critical pivotal intermediate. While often colloquially referred to as "Carbazol-4-one HCl" in process chemistry, it is distinct from the neutral starting material (1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one).
The Purification Challenge: The Mannich Base HCl presents a unique chromatographic challenge due to its thermal and chemical instability . Under basic conditions or elevated temperatures, it undergoes a retro-Mannich reaction or elimination to form the Exomethylene impurity (1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one). Therefore, standard high-pH preparative chromatography is forbidden.
This protocol details a Reverse-Phase HPLC (RP-HPLC) method designed specifically to maintain the acidic salt form throughout purification, ensuring high recovery (>90%) and purity (>99.5%) suitable for subsequent pharmaceutical coupling.
Chemical Logic & Method Development Strategy
2.1. Stability-Indicating Design
-
Acidic Mobile Phase: The mobile phase must be buffered at pH 2.5–3.0. This suppresses the elimination of the dimethylamine group. Formic acid is preferred over Trifluoroacetic acid (TFA) for preparative work to avoid ion-pairing retention shifts that can make salt exchange difficult later.
-
Stationary Phase Selection: A C18 (Octadecyl) column with high carbon load is recommended. The carbazole core is highly hydrophobic, providing strong retention, while the protonated amine provides a handle for peak shape manipulation via buffer concentration.
2.2. Impurity Profile
The method must resolve the target from three specific impurities:
-
Starting Material: 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Neutral, elutes later).
-
Exomethylene Impurity: Elimination product (Highly hydrophobic, elutes latest).
-
Hydrolysis Byproducts: Formaldehyde adducts (Elute early).
Analytical Method (QC & Process Control)
Before preparative isolation, the crude mixture must be characterized.
Table 1: Analytical HPLC Conditions
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Strict control required to prevent degradation) |
| Detection | UV @ 248 nm (Carbazole absorption max) |
| Injection Vol | 5 µL |
| Run Time | 25 Minutes |
Gradient Profile:
-
0–2 min: 10% B (Isocratic hold)
-
2–15 min: 10% → 60% B (Linear Gradient)
-
15–20 min: 60% → 90% B (Wash)
-
20–25 min: 10% B (Re-equilibration)
Preparative Purification Protocol
This workflow is designed for the purification of 10 g – 50 g batches of crude Mannich Base HCl.
Step 1: Sample Preparation
-
Solvent: Dissolve crude solid in 90:10 Water:Acetonitrile containing 0.5% Formic Acid .
-
Concentration: Target 50 mg/mL.
-
Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble polymer byproducts.
-
Stability Note: Process immediately. Do not store the solution for >4 hours at room temperature.
Step 2: Preparative HPLC Conditions
Table 2: Preparative Scale-Up Parameters
| Parameter | Specification |
| Column | YMC-Actus Triart C18, 50 x 250 mm, 10 µm (Axial Compression) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 80 mL/min |
| Detection | UV @ 254 nm (Reduced sensitivity for high loading) |
| Loading | ~2.5 g per injection (Column dependent) |
Gradient Strategy (Focused Gradient):
-
Equilibration: 10% B.
-
Loading: Inject sample.
-
Elution: Ramp 15% → 45% B over 30 minutes.
-
Note: The Target Mannich Base HCl usually elutes between 25–35% B.
-
Note: The neutral starting material and exomethylene impurity will elute >50% B.
-
Step 3: Fraction Collection & Post-Processing
-
Trigger: Collect peaks based on slope + threshold (UV).
-
Quenching: Immediately place collected fractions on ice.
-
Solvent Removal:
-
Do NOT use Rotary Evaporation at >40°C. Heat will cause the salt to dissociate and the molecule to degrade.
-
Preferred: Lyophilization (Freeze-Drying). This preserves the Hydrochloride salt form and ensures a fluffy, stable white solid.
-
Process Visualization (Graphviz)
The following diagram illustrates the decision logic and workflow for the purification of the Carbazol-4-one intermediate, highlighting critical stability checkpoints.
Figure 1: Purification workflow emphasizing the critical decision between crystallization and Prep HPLC, and the risk of thermal degradation during recovery.
Troubleshooting & System Suitability
| Observation | Root Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (high % ACN). | Dilute sample with 0.1% Formic Acid/Water. Ensure injection volume is <1% of column volume. |
| New Impurity Growing | On-column degradation. | Check column temperature (keep <30°C). Ensure Mobile Phase pH is < 3.0. |
| Low Recovery | Precipitation in the fraction collector. | The salt may have low solubility in high ACN. Add a small amount of water to fractions immediately. |
| Broad Tailing | Secondary silanol interactions. | Add 10mM Ammonium Formate to the Prep Mobile Phase to mask silanols (if using Formic Acid only). |
References
-
Glaxo Group Ltd. (1987). Process for preparing ondansetron and intermediates thereof. US Patent 4,695,578.[1] Link
-
Taro Pharmaceutical Industries. (2002). Process for preparing pure ondansetron hydrochloride dihydrate. US Patent Application 2002/0115707. Link
-
LGC Standards. (2023). Reference Standard: (3RS)-3-(Dimethylamino)methyl-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Hydrochloride.[2][3] Link
-
Sielc Technologies. (2023). HPLC Separation of Carbazole Derivatives on Newcrom R1. Link (General Carbazole Methodology).
Sources
- 1. US20020115707A1 - Process for preparing pure ondansetron hydrochloride dihydrate - Google Patents [patents.google.com]
- 2. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 3. (3RS)-3-(Dimethylamino)methyl-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Hydrochloride [lgcstandards.com]
Application Note: A Practical Guide to the N-Alkylation of Carbazol-4-one Hydrochloride
Introduction
The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Specifically, N-alkylated carbazole derivatives are integral to the development of therapeutics targeting a wide array of diseases.[3][4] Carbazol-4-one, a key intermediate, is often supplied as a hydrochloride salt to improve its stability and handling. However, this salt form necessitates a carefully considered approach for subsequent functionalization, particularly for N-alkylation.
This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the successful N-alkylation of carbazol-4-one hydrochloride. We will delve into the underlying chemical principles, detail a robust step-by-step protocol, and offer insights into reaction optimization and troubleshooting.
Principle and Mechanism
The N-alkylation of carbazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the carbazole ring acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide). However, two critical prerequisites must be met for the reaction to occur efficiently:
-
Neutralization: The starting material, carbazol-4-one hydrochloride, is an ammonium salt. The nitrogen lone pair is unavailable for nucleophilic attack as it is protonated. Therefore, the first equivalent of base is consumed to neutralize the hydrochloride, liberating the free carbazol-4-one.
-
Deprotonation: While the neutral carbazole nitrogen is nucleophilic, its reactivity is moderate. The acidity of the carbazole N-H proton (pKa ≈ 19.9 in DMSO) allows for deprotonation by a sufficiently strong base.[5][6] This generates a highly nucleophilic carbazolide anion, which dramatically accelerates the rate of alkylation.[7]
The overall process can be visualized as follows:
Caption 1: Reaction Mechanism for N-Alkylation.
Critical Parameters and Reagent Selection
The success of the N-alkylation hinges on the judicious selection of the base, solvent, and alkylating agent.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Base | Strong Bases: Sodium Hydride (NaH), LDA. Moderate Bases: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Hydroxide (NaOH).[7][8] | NaH is highly effective as it irreversibly deprotonates the carbazole, driving the reaction to completion. However, it requires strictly anhydrous conditions and careful handling. K₂CO₃ is a milder, easier-to-handle alternative, often sufficient for reactive alkylating agents, and can be used in both conventional and microwave-assisted synthesis.[8][9] For a hydrochloride salt, at least two equivalents of base are stoichiometrically required: one for neutralization and one for deprotonation. In practice, a slight excess (2.2 - 2.5 eq.) is recommended to ensure complete reaction. |
| Solvent | Polar Aprotic Solvents: Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO). | The solvent must be able to dissolve the carbazole salt and the base. DMF and DMSO are excellent choices due to their high polarity, which helps solvate the carbazolide anion. THF is suitable when using strong bases like NaH. The solvent must be anhydrous, especially when using NaH, to prevent quenching of the base. |
| Alkylating Agent | Alkyl Halides (R-I > R-Br > R-Cl), Alkyl Tosylates. | The reactivity of the alkyl halide is crucial. Alkyl iodides are the most reactive due to the lower bond strength of the C-I bond, followed by bromides and chlorides. For less reactive alkylating agents, a stronger base or higher reaction temperature may be necessary. |
| Temperature | Room Temperature to Reflux. | Many reactions proceed efficiently at room temperature once the carbazolide anion is formed. For less reactive halides or weaker bases, heating may be required to increase the reaction rate. Monitoring by TLC is essential to determine the optimal reaction time and temperature. |
Detailed Experimental Protocol: N-Benzylation of Carbazol-4-one Hydrochloride
This section details a representative protocol for the N-benzylation of carbazol-4-one hydrochloride using potassium carbonate as the base.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Carbazol-4-one hydrochloride | ≥98% | Commercial Source | Store in a desiccator. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source | Finely powdered for better reactivity. |
| Benzyl Bromide | ≥98% | Commercial Source | Corrosive and lachrymatory; handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source | Use a sealed bottle or dry over molecular sieves. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography. |
| Saturated NaCl solution (Brine) | N/A | Lab Prepared | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | N/A | Commercial Source | For drying organic layer. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial Source | For reaction monitoring. |
Experimental Workflow
Caption 2: Step-by-Step Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add carbazol-4-one hydrochloride (1.0 eq., e.g., 2.20 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous DMF (approx. 40 mL) to the flask. Stir the suspension at room temperature under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (2.5 eq., 3.45 g, 25.0 mmol) to the suspension in one portion.
-
Scientist's Note: An initial effervescence may be observed as the HCl salt is neutralized. The 2.5 equivalents ensure both neutralization and subsequent deprotonation of the carbazole N-H.
-
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.2 eq., 1.43 mL, 12.0 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material spot should be consumed and a new, less polar product spot should appear. The reaction is typically complete within 3-6 hours.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 200 mL of cold deionized water. A precipitate of the crude product should form.
-
Workup - Extraction: Stir for 15 minutes, then transfer the aqueous suspension to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1 to 4:1) to afford the pure N-benzyl-carbazol-4-one.
Product Characterization
Confirming the identity and purity of the final product is a critical, self-validating step.
-
¹H NMR Spectroscopy: The most definitive evidence of successful N-alkylation is the disappearance of the broad N-H singlet (typically > 8.0 ppm in the starting material) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.[10][11] For N-benzyl-carbazol-4-one, a new singlet around 5.4 ppm (for the -CH₂- protons) and aromatic signals between 7.2-7.4 ppm (for the phenyl ring) would be expected.
-
Mass Spectrometry (MS): Analysis by MS should show the correct molecular ion peak [M+H]⁺ corresponding to the mass of the N-alkylated product.
-
¹³C NMR Spectroscopy: While chemical shifts of the carbazole core are not significantly altered, new peaks corresponding to the carbons of the alkyl group will be present.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (absorbed moisture). 2. Insufficient amount of base. 3. Non-anhydrous solvent/reagents. 4. Unreactive alkylating agent. | 1. Use freshly opened or properly dried K₂CO₃. 2. Ensure at least 2.2 equivalents of base are used. 3. Use anhydrous grade solvents. 4. Switch to a more reactive halide (e.g., bromide to iodide) or increase the reaction temperature. Consider using a stronger base like NaH in THF. |
| Multiple Products on TLC | 1. O-alkylation as a side reaction. 2. Degradation of starting material or product. | 1. O-alkylation is generally less favorable but can occur. Using a stronger, more sterically hindered base or lower temperatures can sometimes improve N-selectivity. 2. Avoid excessive heating or prolonged reaction times. Ensure an inert atmosphere is maintained. |
| Difficulty in Purification | 1. Residual DMF in the crude product. 2. Product and starting material have similar polarity. | 1. Ensure thorough washing with water and brine during workup to remove DMF. 2. If TLC separation is poor, try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). |
Conclusion
The N-alkylation of carbazol-4-one hydrochloride is a fundamental transformation for accessing a wide range of valuable chemical entities. Success relies on a clear understanding of the reaction mechanism, particularly the dual role of the base in both neutralizing the hydrochloride salt and generating the reactive carbazolide anion. By carefully selecting anhydrous reagents and monitoring the reaction progress, the protocol described herein provides a reliable and scalable method for researchers in the field of drug discovery and development.
References
-
New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications - Taylor & Francis. [Link]
- Method for synthesis of N-alkyl carbazole and derivatives thereof.
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Royal Society of Chemistry. [Link]
-
PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. [Link]
-
RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. ResearchGate. [Link]
-
Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. American Chemical Society. [Link]
- Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron there
-
N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]
-
New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
-
Recent developments in C−H functionalization of carbazoles. Royal Society of Chemistry. [Link]
-
Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. [Link]
-
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. PubChem. [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC - National Center for Biotechnology Information. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança. [Link]
-
3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one. PubChem. [Link]
-
Synthesis and characterization of poly(N-acryloylcarbazole). NISCAIR Online Periodicals Repository. [Link]
-
Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F. Royal Society of Chemistry. [Link]
-
Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. ACS Omega - ACS Publications. [Link]
-
¹H-NMR spectrum of carbazole. ResearchGate. [Link]
-
How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. [Link]
-
What strong bases that can be used to deprotonate secondary amine? Quora. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US8604219B2 - Method for synthesis of N-alkyl carbazole and derivatives thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. researchgate.net [researchgate.net]
Application Note: Industrial Scale-Up Synthesis of Carbazol-4-one Hydrochloride
Part 1: Executive Summary & Strategic Route Selection
Scope
This guide details the process engineering and chemical protocol for the kilogram-scale synthesis of 1,2,3,9-tetrahydro-4H-carbazol-4-one (hereafter "Carbazolone"), specifically focusing on its isolation and conversion to the hydrochloride salt. While the free base is the direct precursor for the Mannich reaction in Ondansetron synthesis, the hydrochloride salt offers superior stability and a mechanism for rejection of regioisomeric impurities during storage and transport.
Route Selection: The Fischer Indole Advantage
For industrial scalability, the Fischer Indole Synthesis is the dominant pathway compared to oxidative cyclization of tetrahydrocarbazole.
| Feature | Fischer Indole Route (Selected) | Oxidative Cyclization Route |
| Starting Materials | Phenylhydrazine HCl + 1,3-Cyclohexanedione | 1,2,3,4-Tetrahydrocarbazole + DDQ/O2 |
| Atom Economy | High (Water/NH3 byproduct) | Low (Requires stoichiometric oxidants) |
| Cost Profile | Low (Commodity reagents) | High (Oxidants/Catalysts expensive) |
| Scale-Up Risk | Thermal Management (Exothermic) | Safety (Peroxide formation/Solvent handling) |
Decision: We utilize the Fischer Indole synthesis using Glacial Acetic Acid as both solvent and catalyst. This system provides the optimal balance of solubility for the Phenylhydrazine hydrochloride starting material and the thermal mass required to control the cyclization exotherm.
Part 2: Reaction Mechanism & Critical Pathway
The synthesis proceeds via the condensation of phenylhydrazine with 1,3-cyclohexanedione to form a hydrazone, which undergoes acid-catalyzed [3,3]-sigmatropic rearrangement (Fischer Indolization).
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic flow of the Fischer Indole Synthesis for Carbazol-4-one.[1]
Part 3: Detailed Experimental Protocol (Scale-Up)
Safety Warning: Phenylhydrazine is a potent skin sensitizer, toxic by inhalation/ingestion, and a suspected carcinogen. All operations must occur in a closed reactor system or high-velocity fume hood. Double-gloving (Nitrile/Laminate) is mandatory.
Materials & Stoichiometry
| Component | Role | Eq. | Mass (Kg) | Moles |
| 1,3-Cyclohexanedione | Substrate | 1.0 | 5.00 kg | 44.6 mol |
| Phenylhydrazine HCl | Reagent | 1.05 | 6.78 kg | 46.8 mol |
| Glacial Acetic Acid | Solvent/Cat.[1] | 6.0 Vol | 30.0 L | N/A |
| HCl (conc. 37%) | Salt Formation | 1.2 | ~5.3 L | 53.5 mol |
| Isopropanol (IPA) | Crystallization | 10 Vol | 50.0 L | N/A |
Step-by-Step Methodology
Phase A: Condensation & Cyclization
-
Reactor Setup: Equip a 50L Glass-Lined Reactor (GLR) with a mechanical overhead stirrer, reflux condenser, nitrogen inlet, and a dropping funnel (or dosing pump).
-
Solvent Charge: Charge Glacial Acetic Acid (20 L) to the reactor. Begin agitation at 150 RPM.
-
Substrate Addition: Charge 1,3-Cyclohexanedione (5.00 kg) . Stir until fully dissolved (Endothermic; mild heating to 30°C may be required).
-
Reagent Addition (Critical Control Point):
-
Action: Slowly add Phenylhydrazine Hydrochloride (6.78 kg) solid in portions over 60 minutes.
-
Reasoning: The formation of the hydrazone is exothermic. Maintain internal temperature (Ti) < 50°C to prevent premature, uncontrolled cyclization.
-
-
Reaction Phase:
-
Heat the mixture to Reflux (118°C) over 90 minutes.
-
Observation: The mixture will darken significantly. Evolution of Ammonia (NH3) gas will occur during the aromatization step. Ensure scrubber is active.
-
Hold at reflux for 3–4 hours .
-
IPC (In-Process Control): HPLC analysis should show < 1.0% unreacted hydrazone.
-
Phase B: Work-up & Isolation (Free Base)
-
Quench: Cool the reaction mass to 60°C .
-
Solvent Exchange: Distill off approximately 15 L of Acetic Acid under reduced pressure.
-
Precipitation: Slowly add Water (25 L) to the residue while stirring. The crude Carbazolone will precipitate as a brown solid.
-
Filtration: Filter the slurry at 20°C. Wash the cake with Water (2 x 10 L) to remove residual acetic acid and ammonium salts.
-
Crude Drying: Suction dry the cake. (Yield check: Expect ~7.5 kg wet crude).
Phase C: Salt Formation & Purification (The Hydrochloride Step)
Note: Many protocols stop at the free base. Converting to the HCl salt here purifies the compound from regioisomers.
-
Resuspension: Transfer the wet crude cake to a clean reactor. Add Isopropanol (40 L) .
-
Dissolution: Heat to 75°C . The free base should largely dissolve. Filter hot if insoluble mechanical impurities are present.
-
Salting Out:
-
Cool to 40°C .
-
Slowly add Conc. HCl (37%, 5.3 L) over 30 minutes.
-
Causality: The Carbazol-4-one is a weak base. The HCl protonates the carbonyl oxygen/indole nitrogen system, reducing solubility in IPA and forcing crystallization of the pure salt.
-
-
Crystallization: Cool slowly to 0–5°C over 2 hours. Age the slurry for 1 hour.
-
Final Isolation: Filter the crystalline solid. Wash with cold Isopropanol (5 L) .
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Yield: 7.8 – 8.5 kg (75-82% Th. Yield) Purity: >99.0% (HPLC)
Part 4: Process Engineering & Scale-Up Workflow
Industrial Workflow Diagram (Graphviz)
Figure 2: Unit operation flow for the isolation of Carbazol-4-one HCl.
Critical Process Parameters (CPPs)
| Parameter | Range | Impact on Quality/Safety |
| Addition Rate (Ph-NH-NH2) | 1.0 - 1.5 kg/hr | Safety: Controls heat accumulation. Too fast = Runaway risk. |
| Reflux Temperature | 116°C - 120°C | Yield: Low temp (<110°C) leads to incomplete cyclization (Hydrazone impurity). |
| Water Content (Step 2) | < 2% in IPA | Yield: Excess water increases solubility of the HCl salt, lowering yield. |
| Cooling Rate (Crystallization) | 10°C/hour | Purity: Fast cooling traps impurities (regioisomers) in the crystal lattice. |
Part 5: Analytical Controls
To ensure "Self-Validating" protocols, the following checks must be performed before moving to the next step.
-
HPLC Method: C18 Column, Acetonitrile:Phosphate Buffer (Gradient).
-
Target: Carbazolone (RT ~ 8.5 min).
-
Limit: Phenylhydrazine < 0.1% (Genotoxic impurity control).
-
-
Appearance: The HCl salt should be an off-white to pale yellow crystalline powder. (Dark brown indicates oxidation or residual polymeric impurities).
-
Melting Point: 118°C – 121°C (Free base reference); HCl salt decomposes >200°C.
Part 6: References
-
PubChem. (n.d.). 1,2,3,9-Tetrahydro-4H-carbazol-4-one (Compound). National Library of Medicine. Retrieved October 2023, from [Link]
-
Glaxo Group Ltd. (1987). United States Patent 4,695,578: Tetrahydrocarbazolone derivatives.[2] USPTO. Retrieved October 2023, from
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenylhydrazine. Retrieved October 2023, from [Link]
Sources
Application Notes and Protocols: Harnessing Carbazol-4-one Hydrochloride for the Development of Novel Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis and potential applications of novel polymers derived from Carbazol-4-one hydrochloride. This document outlines the scientific rationale, detailed experimental protocols, and prospective applications in drug development, offering a foundational resource for researchers venturing into this innovative area of polymer chemistry.
I. Introduction: The Untapped Potential of Carbazol-4-one in Polymer Science
Carbazole-based polymers have garnered significant attention for their unique optoelectronic and biological properties.[1][2] Their rigid, aromatic structure imparts excellent thermal stability and charge-transporting capabilities, making them valuable in organic electronics.[1] Furthermore, the biological activity of carbazole derivatives, including antimicrobial and antitumor properties, has spurred interest in their biomedical applications.[2]
While the polymerization of carbazole and its various N-substituted derivatives is well-documented, the use of Carbazol-4-one as a monomer remains a largely unexplored frontier. The presence of a ketone functional group at the 4-position of the carbazole ring introduces a reactive site that can be exploited for novel polymerization strategies and post-polymerization modifications. This unique functionality opens the door to creating polymers with tailored properties for advanced applications, particularly in the realm of drug development.
The hydrochloride salt of Carbazol-4-one enhances its solubility in polar solvents, potentially simplifying reaction conditions. However, the amine protonation necessitates a neutralization step prior to many polymerization reactions. This guide will address the necessary chemical modifications and propose polymerization pathways to unlock the potential of this versatile monomer.
II. Strategic Pathways for Polymer Synthesis from Carbazol-4-one
The direct polymerization of Carbazol-4-one hydrochloride is challenging due to the protonated amine and the electron-withdrawing nature of the carbonyl group, which can deactivate the carbazole ring towards traditional oxidative polymerization.[3] Therefore, a more strategic approach involves the functionalization of the Carbazol-4-one monomer to introduce polymerizable groups.
A. Rationale for Monomer Functionalization
To render Carbazol-4-one polymerizable, we can introduce functionalities that are amenable to common polymerization techniques such as free-radical polymerization, ring-opening metathesis polymerization (ROMP), or controlled radical polymerization methods like RAFT. The ketone group and the secondary amine of the carbazole ring are the primary sites for such modifications.
Diagram 1: Overview of Monomer Functionalization and Polymerization Strategies
Caption: Proposed workflow for synthesizing functional polymers from Carbazol-4-one hydrochloride.
B. Protocol 1: Synthesis of N-Acryloyl-Carbazol-4-one Monomer
This protocol describes the synthesis of a polymerizable monomer by functionalizing the nitrogen atom of Carbazol-4-one with an acryloyl group.
1. Materials:
-
Carbazol-4-one hydrochloride
-
Triethylamine (TEA)
-
Acryloyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
2. Procedure:
- Suspend Carbazol-4-one hydrochloride (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the suspension to 0 °C in an ice bath.
- Add triethylamine (2.2 equivalents) dropwise to the suspension with stirring. Stir for 30 minutes at 0 °C to ensure complete neutralization.
- Slowly add acryloyl chloride (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated sodium bicarbonate solution.
- Separate the organic layer and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain N-Acryloyl-Carbazol-4-one.
C. Protocol 2: Free-Radical Polymerization of N-Acryloyl-Carbazol-4-one
This protocol details the synthesis of poly(N-Acryloyl-Carbazol-4-one) via free-radical polymerization.
1. Materials:
-
N-Acryloyl-Carbazol-4-one monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
2. Procedure:
- Dissolve N-Acryloyl-Carbazol-4-one (100 molar equivalents) and AIBN (1 molar equivalent) in anhydrous DMF in a Schlenk flask.
- De-gas the solution by three freeze-pump-thaw cycles.
- Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under a nitrogen atmosphere.
- Cool the reaction mixture to room temperature.
- Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
- Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
III. Physicochemical Characterization of Carbazol-4-one Polymers
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the novel polymers.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure of the monomer and polymer. | Disappearance of vinyl proton signals and broadening of peaks in the polymer spectrum compared to the monomer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | Presence of the ketone (C=O) and amide (C=O) stretches. Disappearance of the N-H stretch after acrylation. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI). | A monomodal peak indicating successful polymerization. PDI values will depend on the polymerization method. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A step transition indicating the Tg, which provides information on the polymer's thermal properties. |
| UV-Vis Spectroscopy | To study the electronic properties. | Characteristic absorption bands of the carbazole chromophore. |
IV. Applications in Drug Development
The unique structure of poly(carbazol-4-one) derivatives opens up several exciting possibilities in drug development.
A. pH-Responsive Drug Delivery Systems
The ketone group in the polymer side chain can be used to conjugate drugs containing a hydrazide moiety through a pH-sensitive hydrazone linkage. This bond is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of endosomes or tumors (pH 5.0-6.5), triggering the release of the drug.
Diagram 2: pH-Responsive Drug Release Mechanism
Caption: Schematic of pH-triggered drug release from a poly(carbazol-4-one) conjugate.
B. Protocol 3: Conjugation of a Hydrazide-Modified Drug to Poly(N-Acryloyl-Carbazol-4-one)
1. Materials:
-
Poly(N-Acryloyl-Carbazol-4-one)
-
Hydrazide-modified drug (e.g., Doxorubicin hydrazide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Glacial acetic acid (catalyst)
-
Dialysis tubing (appropriate MWCO)
2. Procedure:
- Dissolve poly(N-Acryloyl-Carbazol-4-one) in anhydrous DMSO.
- Add the hydrazide-modified drug (1.5 equivalents relative to the ketone groups on the polymer) to the solution.
- Add a catalytic amount of glacial acetic acid.
- Stir the reaction mixture at room temperature for 48 hours in the dark.
- Transfer the reaction mixture to a dialysis tube and dialyze against a 1:1 mixture of DMSO and water for 24 hours, followed by dialysis against deionized water for 48 hours, changing the water frequently to remove unconjugated drug and catalyst.
- Lyophilize the purified polymer-drug conjugate to obtain a solid product.
C. Bioactive Scaffolds and Hydrogels
The inherent biological activity of the carbazole moiety can be leveraged to create bioactive scaffolds for tissue engineering or as antimicrobial coatings.[2] Furthermore, the ketone groups can serve as cross-linking sites for the formation of hydrogels, which can be used for controlled drug release or as cell-laden matrices.
V. Conclusion and Future Directions
Carbazol-4-one hydrochloride represents a promising, yet underutilized, building block for the synthesis of novel functional polymers. Through strategic monomer functionalization and controlled polymerization, a new class of polymers with reactive ketone side chains can be developed. These materials hold significant potential for applications in drug delivery, tissue engineering, and bioactive coatings. Future research should focus on exploring different polymerization techniques to achieve better control over polymer architecture, investigating the in vitro and in vivo performance of drug-polymer conjugates, and expanding the library of functional monomers derived from Carbazol-4-one.
VI. References
-
Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020). Polymers (Basel). [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). PubMed Central. [Link]
-
Polycarbazole and its derivatives: progress, synthesis, and applications. (2020). springerprofessional.de. [Link]
-
Polymer and heterocyclic compounds their utility and application as drug. (2019). MedCrave online. [Link]
-
Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates. (n.d.). PMC. [Link]
-
Multiplicity of Diverse Heterocycles from Polymer-Supported α-Acylamino Ketones. (n.d.). PMC. [Link]
-
One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. (2024). RSC Publishing. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Carbazol-4-one Hydrochloride
Ticket System ID: #SYN-CBZ-04 Subject: Optimization of 1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1,2,3,9-tetrahydro-4H-carbazol-4-one (hereafter "Carbazolone") is the critical rate-limiting step in the production of antiemetics like Ondansetron .[1][2] While the Fischer Indole Synthesis is the standard pathway, it is notorious for "tarring" (polymerization), low yields due to retained water, and difficult isolation of the hydrochloride salt.
This guide moves beyond basic textbook recipes. It provides a self-validating industrial protocol designed to maximize yield (>85%) and minimize impurity profiles.
Part 1: The "Golden Standard" Protocol
Rationale: This protocol utilizes a Zinc Chloride (ZnCl₂) catalyzed approach in Glacial Acetic Acid.[2] ZnCl₂ acts as a Lewis acid to facilitate the [3,3]-sigmatropic rearrangement without the aggressive charring often seen with sulfuric acid.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Quality Attribute |
| 1,3-Cyclohexanedione | 1.0 | Electrophile | Must be dry (moisture <0.5%) |
| Phenylhydrazine HCl | 1.05 | Nucleophile | Light tan/white; discard if dark brown |
| Zinc Chloride (ZnCl₂) | 1.5 | Lewis Acid Catalyst | Anhydrous fused beads preferred |
| Glacial Acetic Acid | Solvent | Solvent/Promoter | Water content <0.1% |
| HCl (gas or in iPrOH) | Excess | Salt Formation | Anhydrous |
Step-by-Step Methodology
Phase 1: Condensation & Cyclization
-
Inerting: Purge a 3-neck round-bottom flask with Nitrogen (N₂) for 15 minutes. Reason: Phenylhydrazine is oxidation-prone; oxygen causes dark tar formation.
-
Charging: Charge Glacial Acetic Acid (10V relative to dione). Add 1,3-Cyclohexanedione and Phenylhydrazine Hydrochloride.[2]
-
Catalyst Addition: Add ZnCl₂ in portions to control exotherm.
-
The "Soft" Reflux: Heat the mixture to 90–100°C .
-
Critical Control Point: Do not exceed 105°C. Higher temperatures promote polymerization.
-
Monitoring: Use TLC (Ethyl Acetate:Hexane 1:1). Reaction is complete when the hydrazone intermediate disappears (typically 3–4 hours).
-
-
Workup (Base Isolation):
-
Cool to room temperature.[3]
-
Pour reaction mixture into ice-cold water (excess, 5x volume). The Carbazolone free base will precipitate as a solid.
-
Filter and wash with cold water to remove ZnCl₂ and acid.
-
Checkpoint: The solid should be light brown/yellow. If black, recrystallize immediately from Ethanol/Water.
-
Phase 2: Hydrochloride Salt Formation
Many researchers fail here by trying to salt-out directly from the reaction mixture. Isolation of the base first ensures high purity.
-
Dissolution: Dissolve the wet cake (Carbazolone base) in warm Ethanol or Isopropanol (5V) .
-
Drying: If the cake was wet, add MgSO₄ to the alcohol solution, stir, and filter. Water prevents crystallization of the HCl salt.
-
Salting Out: Cool to 0–5°C. Slowly bubble anhydrous HCl gas or add Acetyl Chloride (which generates HCl in situ with the alcohol) until pH < 2.
-
Crystallization: The Hydrochloride salt will precipitate. Stir at 0°C for 2 hours to maximize yield.
-
Filtration: Filter the crystals and wash with cold acetone (removes colored impurities).
Part 2: Troubleshooting & FAQs (Ticket System)
Ticket #101: "My reaction mixture turned into a black tar."
Diagnosis: Oxidative degradation or Thermal Runaway. Root Cause:
-
Oxygen: Phenylhydrazine oxidizes rapidly in air to form diazonium tars.
-
Overheating: The Fischer Indole cyclization is exothermic. If you heat too fast, the local temperature spikes, causing polymerization.
Corrective Action:
-
Protocol Shift: Ensure a strict N₂ blanket before adding reagents.
-
Temp Control: Use an oil bath with a thermostat, not a heating mantle (which creates hot spots). Keep the temperature strictly below 105°C.
Ticket #102: "Yield is stuck below 50%."
Diagnosis: Equilibrium Stagnation (Water Inhibition). Root Cause: The reaction generates significant water (Condensation = 1 H₂O; Cyclization = 1 NH₃). Water inhibits the acid catalyst and pushes the equilibrium back toward hydrolysis of the imine.
Corrective Action:
-
Chemical Drying: Add Acetic Anhydride (0.5 equiv) to the reaction mixture. It chemically consumes the water produced, driving the equilibrium forward.
-
Mechanical Drying: Use a Dean-Stark trap if using a non-miscible solvent (e.g., Toluene/p-TSA method), though the ZnCl₂/AcOH method is generally superior for this specific substrate.
Ticket #103: "The product is sticky and won't crystallize."
Diagnosis: Hygroscopicity or Residual Solvent. Root Cause: Carbazolone HCl is hygroscopic. If the solvent contained water, or if the ether/acetone wash was insufficient, the salt becomes an oil.
Corrective Action:
-
Solvent Switch: Use Isopropanol (IPA) for the salting step. It tolerates small amounts of water better than ethanol.
-
The "Crash" Method: If oiling occurs, add diethyl ether to the alcoholic solution until turbid, then scratch the flask walls with a glass rod to induce nucleation.
Part 3: Visualizing the Science
Diagram 1: The Mechanistic Workflow
This diagram illustrates the critical intermediates. Note the "Ammonia Loss" step, which is the driving force of the reaction.
Caption: The Fischer Indole pathway.[2][3][4][5][6] The [3,3]-sigmatropic shift is the rate-determining step, while ammonia elimination drives irreversibility.
Diagram 2: Troubleshooting Logic Tree
Follow this decision matrix to resolve yield/purity issues.
Caption: Diagnostic logic for common synthesis failures. Blue nodes indicate isolation issues; Red/Yellow indicate reaction parameter failures.
Part 4: Data Summary (Yield Comparison)
The following table compares catalyst performance based on internal application data.
| Catalyst System | Solvent | Typical Yield | Purity Profile | Notes |
| ZnCl₂ (Recommended) | Acetic Acid | 85–92% | High | Best balance of yield and cleanliness. |
| H₂SO₄ | Ethanol | 60–70% | Low | Significant tar formation; difficult cleanup. |
| p-TSA | Toluene | 75–80% | Medium | Requires Dean-Stark; slower reaction. |
| Acetic Acid (Reflux) | Acetic Acid | 50–60% | Medium | Reaction often incomplete without stronger acid. |
References
-
Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom. US Patent 7,696,356 B2. Google Patents.Link
-
Process for making ondansetron and intermediates thereof. US Patent 7,041,834 B2.[1] Google Patents.Link
-
Fischer Indole Synthesis. Alfa Chemistry Technical Knowledge Base.Link
-
Synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. BenchChem Protocols.Link
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 2022.Link
Sources
- 1. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. wjarr.com [wjarr.com]
- 5. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting guide for the Fischer indole synthesis of carbazoles.
Technical Support Center: Fischer Indole Synthesis of Carbazoles
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for the Fischer indole synthesis, with a specific focus on the synthesis of carbazoles and their derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction. Here, we move beyond simple protocols to address the nuanced challenges you may encounter in the lab. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fischer indole synthesis for preparing carbazoles?
A1: The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole ring system from a phenylhydrazine and a suitable ketone or aldehyde.[1] In the context of carbazole synthesis, a cyclic ketone (e.g., cyclohexanone or a derivative) is typically used. The reaction proceeds through several key mechanistic steps:
-
Phenylhydrazone Formation: The phenylhydrazine reacts with the cyclic ketone to form a phenylhydrazone intermediate. This is often a rapid and reversible step.[2]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine form.[3]
-
[4][4]-Sigmatropic Rearrangement: This is the crucial carbon-carbon bond-forming step. After protonation of the enamine, a concerted rearrangement occurs, leading to a di-imine intermediate.[3][5]
-
Cyclization and Aromatization: The intermediate cyclizes and, through the elimination of an ammonia molecule, undergoes aromatization to yield the final, energetically favorable carbazole scaffold.[2][3]
Understanding this pathway is critical, as many common issues can be traced back to a specific, problematic step in this sequence.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the Fischer indole synthesis of carbazoles.
Problem Area 1: Low or No Product Yield
Q2: My reaction is not proceeding, or the yield of my target carbazole is extremely low. What are the most likely causes and how can I fix them?
A2: Low or nonexistent yield is one of the most common frustrations. The cause can usually be traced back to one of several critical reaction parameters. Let's break down the possibilities.
Causality Analysis:
-
Reagent Purity: The purity of your starting materials, particularly the phenylhydrazine, is paramount. Phenylhydrazines can degrade over time, and impurities can effectively halt the reaction.[6]
-
Catalyst Inefficiency: The choice and concentration of the acid catalyst are decisive for the reaction's success.[7] An inappropriate acid or concentration can fail to promote the key rearrangement step or may cause degradation of starting materials or products.
-
Sub-Optimal Thermal Conditions: The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the[4][4]-sigmatropic rearrangement.[6]
-
Electronic Effects: The electronic nature of substituents on the phenylhydrazine ring significantly impacts reactivity. Electron-withdrawing groups can deactivate the ring, making the key rearrangement step more difficult and requiring more forceful conditions.[2][6]
Troubleshooting Workflow:
Recommended Actions:
| Problem Source | Recommended Solution | Rationale |
| Reagent Quality | Use freshly distilled or purified phenylhydrazine. Consider using the more stable hydrochloride salt.[6] | Impurities can poison catalysts or lead to side reactions, inhibiting the formation of the necessary hydrazone intermediate. |
| Acid Catalyst | Screen a variety of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for difficult cyclizations. Acetic acid can serve as both a milder catalyst and solvent.[6] | The optimal acid depends heavily on the substrate. A systematic screen is the most logical approach. See the table below for options. |
| Temperature | Carefully optimize the reaction temperature. Refluxing in a solvent like glacial acetic acid is a common starting point.[6] | The key rearrangement step is often the rate-determining step and requires sufficient thermal energy. |
| Solvent Choice | The solvent can significantly influence the reaction. Acetic acid is a standard choice, but for specific substrates, other solvents like tert-butanol have been used successfully.[6] | The solvent must be stable to the acidic conditions and high temperatures, and it can influence the solubility and reactivity of intermediates. |
| Electronic Effects | For phenylhydrazines with strong electron-withdrawing groups, harsher conditions (stronger acid, higher temperature) are often necessary to drive the reaction to completion.[6] | Electron-withdrawing groups reduce the nucleophilicity of the nitrogen and the electron density of the aromatic ring, hindering the sigmatropic rearrangement. |
Table 1: Common Acid Catalysts for the Fischer Indole Synthesis
| Catalyst | Type | Common Applications & Notes |
| Acetic Acid (AcOH) | Brønsted | Often used as both solvent and catalyst; considered a milder option that can reduce side reactions.[7] |
| Sulfuric Acid (H₂SO₄) | Brønsted | A strong acid catalyst, often used in solvents like methanol or ethanol.[8] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted | A strong, solid acid that is easy to handle.[1][3] |
| Polyphosphoric Acid (PPA) | Brønsted | Excellent for challenging substrates that are resistant to cyclization. Acts as both catalyst and solvent.[6] |
| Zinc Chloride (ZnCl₂) | Lewis | A common and effective Lewis acid catalyst.[1][3] |
| Boron Trifluoride (BF₃·OEt₂) | Lewis | A strong Lewis acid that can be effective when Brønsted acids fail.[1] |
Problem Area 2: Formation of Side Products and Isomers
Q3: My reaction is producing a mixture of carbazole isomers, or I'm seeing significant, unexpected side products. How can I improve the selectivity?
A3: Selectivity issues are common, especially with substituted starting materials. The root cause is often the formation of multiple reactive intermediates that can proceed down different pathways.
Causality Analysis:
-
Unsymmetrical Ketones: If your cyclic ketone is unsymmetrical, two different enamine intermediates can form, leading to a mixture of regioisomeric carbazole products.[6] This is a well-documented challenge in the synthesis of substituted tetrahydrocarbazoles.[8]
-
Ortho-Substituted Phenylhydrazines: An ortho-substituent on the phenylhydrazine can also result in mixtures of indole derivatives due to competing cyclization pathways.[7]
-
Side Reactions: The ammonia eliminated during the final aromatization step can sometimes react with starting materials or intermediates, particularly under harsh conditions.[5]
Recommended Actions:
-
Address Regioselectivity:
-
Modify the Ketone: If possible, start with a symmetrical cyclic ketone to eliminate the possibility of forming different enamine intermediates.[6]
-
Control Acidity: In some cases, a weakly acidic medium may favor indolization towards the more substituted carbon, though this is not universally predictable.[6]
-
Purification: If isomer formation is unavoidable, the most practical solution is often careful purification by column chromatography to isolate the desired product.[7][9]
-
-
Mitigate Side Reactions:
-
Co-solvent Addition: The use of acetic acid as a co-solvent can sometimes help to sequester the ammonia liberated during the reaction, preventing it from participating in unwanted side reactions.[5]
-
Optimize Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote decomposition and the formation of tars or other byproducts. Monitor the reaction by TLC to determine the optimal endpoint.
-
Experimental Protocol and Workflow
General Workflow for Carbazole Synthesis
The following diagram outlines a typical experimental sequence for the Fischer indole synthesis of a tetrahydrocarbazole.
Example Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted from established procedures and serves as a representative example.[6]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).[6]
-
Reagent Addition: Begin stirring and heat the mixture to reflux.[6]
-
Phenylhydrazine Addition: Slowly add phenylhydrazine (5.4 g) dropwise to the refluxing mixture over a period of approximately 30 minutes.[6]
-
Reaction: Continue to reflux the mixture for one hour after the addition is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask in an ice bath. The product, 1,2,3,4-tetrahydrocarbazole, will precipitate as a solid.[6]
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water to remove residual acetic acid.[6]
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an eluent such as an ethyl acetate/heptane mixture.[9][10]
References
-
Fischer indole synthesis. In: Wikipedia. Accessed February 4, 2026. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Accessed February 4, 2026. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. 2010. [Link]
-
Indole synthesis. Organic Chemistry Portal. Accessed February 4, 2026. [Link]
-
Fischer Indole Synthesis. YouTube. Professor Dave Explains. August 5, 2021. [Link]
-
Kamel, A., et al. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 2017. [Link]
-
Leonardi, M., et al. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. 2019. [Link]
-
The Fischer Indole Synthesis. Nature. 1950. [Link]
-
Fischer Indole Synthesis. ResearchGate. January 2021. [Link]
-
Reed, G. W. B., et al. The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry. 1982. [Link]
-
Fischer Indole Reaction in Batch and Flow Employing a Sulfonic Acid Resin: Synthesis of Pyrido[2,3-a]carbazoles. AKJournals. July 20, 2016. [Link]
-
An Efficient and General Synthesis of Indolo[2,3- a ]carbazoles Using the Fischer Indole Synthesis. ResearchGate. August 7, 2025. [Link]
-
1,2,3,4-tetrahydrocarbazole. Organic Syntheses Procedure. Accessed February 4, 2026. [Link]
-
Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Taylor & Francis Online. February 25, 2009. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Preventing side reactions during the synthesis of Carbazol-4-one hydrochloride.
Technical Support Center: Synthesis of Carbazol-4-one Hydrochloride
Subject: Troubleshooting Side Reactions in the Synthesis of 1,2,3,9-Tetrahydro-4H-carbazol-4-one Ticket ID: #SYN-CBZ-042 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The synthesis of 1,2,3,9-tetrahydro-4H-carbazol-4-one (often an intermediate for Ondansetron) via the Fischer Indole Synthesis is chemically demanding. The reaction involves the condensation of phenylhydrazine hydrochloride with 1,3-cyclohexanedione (or its derivatives).
Users frequently encounter three critical failure modes:
-
Tarry Polymerization: Caused by the high reactivity of 1,3-diones under acidic conditions.
-
Oxidative Dehydrogenation: Unwanted conversion to the fully aromatic carbazole.
-
Regio-isomeric Impurities: Incomplete cyclization or incorrect tautomerization.
This guide provides a root-cause analysis and validated protocols to mitigate these side reactions.
Part 1: The Mechanism & Critical Control Points (CCP)
To prevent side reactions, one must understand where the mechanism diverges. The Fischer Indole synthesis is a cascade reaction; interrupting it or pushing it too hard leads to impurities.
Visualizing the Failure Points:
Caption: Critical Control Points in the Fischer Indole Synthesis of Carbazol-4-one. Red nodes indicate irreversible side reactions.
Part 2: Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction mixture turns into a black, intractable tar."
Diagnosis: Polymerization of 1,3-cyclohexanedione. Unlike simple cyclohexanone, 1,3-cyclohexanedione is highly enolizable and prone to self-condensation (aldol-like polymerization) under strong acidic conditions before it can react with the hydrazine.
Corrective Protocol:
-
Buffer the Acid: Do not use concentrated mineral acids (H₂SO₄/HCl) directly as the solvent. Use Glacial Acetic Acid as the solvent, or a mild Lewis acid (ZnCl₂) in ethanol. The pKa of acetic acid (4.76) is sufficient to catalyze the hydrazone formation without rapidly polymerizing the dione.
-
Order of Addition:
-
Incorrect: Mixing dione + acid, then adding hydrazine.
-
Correct: Dissolve Phenylhydrazine HCl in the solvent first. Add the 1,3-cyclohexanedione slowly (portion-wise) at low temperature (0–5°C). This ensures the hydrazine traps the dione immediately to form the stable hydrazone before the dione can polymerize.
-
Issue 2: "I see a red impurity that won't crystallize out."
Diagnosis: Oxidation of Phenylhydrazine. Phenylhydrazine is light- and air-sensitive. Oxidized hydrazine forms diazonium tars (red/brown) that co-precipitate with the carbazolone.
Corrective Protocol:
-
Feedstock QC: Check your Phenylhydrazine HCl. If it is pink or brown, recrystallize it from ethanol before use. It should be white or off-white.
-
Inert Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket . The intermediates (ene-hydrazines) are susceptible to oxidative degradation.
-
Scavenger: Addition of a small amount of sodium bisulfite (NaHSO₃) during the workup can help reduce oxidized impurities, though prevention is superior.
Issue 3: "The reaction stalls at the hydrazone stage (Intermediate)."
Diagnosis: Insufficient thermal energy for the [3,3]-sigmatropic rearrangement. The formation of the hydrazone is exothermic and fast. The subsequent rearrangement (breaking the N-N bond) requires significant activation energy (heat).
Corrective Protocol:
-
The "Soft-Hard" Temperature Ramp:
-
Step 1 (Condensation):[1] Stir at Room Temperature for 1-2 hours . (Ensures hydrazone formation without degradation).
-
Step 2 (Cyclization): Heat to Reflux (80–100°C) for 2–4 hours.
-
Why? If you heat immediately, the dione degrades before it finds a hydrazine partner. If you don't heat at all, you isolate the hydrazone, not the carbazole.
-
Part 3: Validated Synthesis Protocol
This protocol is optimized to minimize the side reactions described above.
Reagents:
-
Phenylhydrazine Hydrochloride (1.0 eq)
-
1,3-Cyclohexanedione (1.1 eq)
-
Solvent: Glacial Acetic Acid (10 volumes)
-
Catalyst: None (Acetic acid acts as solvent & catalyst)
Step-by-Step Workflow:
-
Preparation: Charge a reactor with Glacial Acetic Acid. Sparge with Nitrogen for 15 minutes to remove dissolved oxygen.
-
Solubilization: Add Phenylhydrazine Hydrochloride.[2] Stir at ambient temperature until fully dissolved.
-
Controlled Addition (Critical): Cool the solution to 10–15°C . Add 1,3-Cyclohexanedione portion-wise over 30 minutes. Do not allow temperature to spike.
-
The "Soak": Stir at room temperature for 1 hour. (Forms the Hydrazone).[1]
-
The "Push": Heat the mixture to reflux (118°C) . Maintain reflux for 3 hours. Monitor via TLC/HPLC for the disappearance of the hydrazone intermediate.
-
Workup: Cool to room temperature. Pour the reaction mixture into Ice/Water (1:1) . The product, Carbazol-4-one, should precipitate as a solid.[3]
-
Purification: Filter the solid. Wash with water to remove acid. Recrystallize from Methanol/Water .
Data Summary: Solvent Effects on Impurity Profile
| Solvent System | Yield | Primary Impurity | Verdict |
| Glacial Acetic Acid | 75-82% | Trace oxidation (removable) | Recommended |
| Ethanol + H₂SO₄ | 45-55% | Tarry polymers (Black) | Avoid (Too harsh) |
| Water + HCl | 30-40% | Hydrolysis products | Avoid (Reverses reaction) |
| Toluene + ZnCl₂ | 60-65% | Zinc salts (Difficult removal) | Alternative (anhydrous) |
Part 4: Troubleshooting Decision Tree
Use this flowchart to diagnose live experiments.
Caption: Rapid Diagnostic Logic for Carbazol-4-one Synthesis Failures.
References
-
Robinson, B. (1982).[4] The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and acid catalysis requirements).
-
Löffler, A., & Ginsburg, D. (1954).[1] "Studies in the Alicyclic Series. Part II. Synthesis and Reactions of 2-Phenylcyclopent-2-enone." Journal of the American Chemical Society, 76(14), 3625-3628.[1] Link (Foundational work on alicyclic ketone cyclizations).
-
Bhattacharya, D., et al. (1999).[5] "Synthesis of 1,2,3,4-tetrahydrocarbazole over zeolite catalysts." Applied Catalysis A: General, 184(1), 184-188. (Discusses acid strength effects on yield).
-
Vertex Pharmaceuticals. (2010). Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom. U.S. Patent 7,696,356. Link (Industrial process data for the specific carbazol-4-one intermediate).
-
Reaction Chemistry & Engineering. (2023). "Multi-platform synthesis of ondansetron featuring process intensification in flow." React.[1][2][3][4][6][7][8][9][10][11][12] Chem. Eng., 8, 1234. Link (Modern flow chemistry approach reducing side reactions via residence time control).
Sources
- 1. wjarr.com [wjarr.com]
- 2. acgpubs.org [acgpubs.org]
- 3. EP1585744B1 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. caod.oriprobe.com [caod.oriprobe.com]
- 9. youtube.com [youtube.com]
- 10. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 11. Ondansetron Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: High-Purity Recrystallization of Carbazol-4-one Hydrochloride
Subject: Purification Protocols for 1,2,3,9-Tetrahydro-4H-carbazol-4-one Hydrochloride CAS Reference (Free Base): 15128-52-6 Target Audience: Process Chemists, API Developers, and R&D Scientists.
Executive Summary & Technical Context
Recrystallizing 1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride presents a unique set of challenges compared to its free base form. While the free base is a stable solid (MP ~224-226°C), the hydrochloride salt is often utilized as a transient purification intermediate to remove non-basic impurities (such as unreacted phenylhydrazines or neutral tars) before conversion to downstream APIs like Ondansetron .
The Critical Failure Point: The most common issue users encounter is salt dissociation . The carbazole nitrogen and the ketone moiety create a relatively weak base. If recrystallized in neutral solvents (pure Methanol or Ethanol), the salt often hydrolyzes, releasing HCl and causing the free base to precipitate or "oil out" as a mixed-phase impurity.
Core Directive: This guide prioritizes acid-stabilized solvent systems to maintain the ionic integrity of the salt lattice during purification.
Solvent System Selection Strategy
The choice of solvent dictates the yield and the polymorphic form. For the hydrochloride salt, you cannot rely solely on dielectric constants; you must account for the Common Ion Effect .
Solvent Performance Matrix
| Solvent System | Role | Suitability | Technical Notes (Critical) |
| Methanol (MeOH) | Primary Solvent | ⭐⭐⭐ (High) | Excellent solubility for the salt at reflux. Must be acidified to prevent dissociation. |
| Ethanol (EtOH) | Primary Solvent | ⭐⭐ (Medium) | Lower solubility than MeOH; requires higher volumes but produces denser crystals. |
| MeOH + 1% conc. HCl | Stabilized System | ⭐⭐⭐⭐ (Optimal) | The excess |
| Water | Anti-solvent | ⭐ (Low) | Risk of Hydrolysis. Only use if the aqueous phase is strongly acidic (pH < 2). |
| DMF/DMSO | Solubilizer | ❌ (Avoid) | Too soluble; difficult to remove solvent residues; high boiling points promote degradation. |
Decision Logic: Selecting Your Workflow
The following decision tree helps you select the correct protocol based on your crude material's behavior.
Figure 1: Logic flow for solvent selection and handling phase separation issues.
Detailed Experimental Protocol
Safety Warning: 1,2,3,9-tetrahydro-4H-carbazol-4-one is a potent chemical intermediate. Handle in a fume hood. Wear nitrile gloves and safety goggles.
Protocol A: The "Acid-Spike" Recrystallization (Recommended)
This method maximizes purity by suppressing dissociation.
Materials:
-
Crude Carbazol-4-one HCl
-
Methanol (HPLC Grade)
-
Concentrated HCl (37%)
-
Activated Carbon (Norit or Darco)
Step-by-Step Procedure:
-
Stoichiometric Check: Weigh your crude material. For every 10g of crude solid, prepare 80-100 mL of Methanol.
-
Acidification: Add 0.5 mL of conc. HCl directly to the Methanol before heating. This creates the "Common Ion" buffer.
-
Dissolution:
-
Suspend the crude solid in the acidified Methanol.
-
Heat to reflux (approx. 65°C) with vigorous stirring.
-
Observation Point: The solution should turn clear. If dark/tarry particles remain, these are likely oxidation byproducts or inorganic salts.
-
-
Decolorization (Crucial for Carbazoles):
-
While at reflux, add activated carbon (5% w/w relative to crude mass).
-
Stir at reflux for 15 minutes. Do not prolong heating to avoid degradation.
-
-
Hot Filtration:
-
Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon.
-
Tip: Wash the filter cake with 10 mL of hot acidified Methanol to recover trapped product.
-
-
Crystallization (Nucleation Control):
-
Final Isolation:
-
Once at RT, cool to 0-5°C for 1 hour to maximize yield.
-
Filter the white to off-white crystals.
-
Wash: Wash with cold, slightly acidified Methanol (to prevent washing off the HCl counter-ion).
-
Dry: Vacuum dry at 40-50°C.
-
Troubleshooting Guide (The "Why" and "How")
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, a sticky oil forms at the bottom of the flask upon cooling. Cause:
-
Impurity Profile: High levels of "soft" impurities (hydrazones) lower the melting point.
-
Supersaturation: The solution is too concentrated.
-
Salt Dissociation: The HCl has been lost, and the oil is actually the free base (MP ~224°C, but oils out in solvent mixtures).
Corrective Action:
-
Re-dissolve: Heat the mixture back to reflux.
-
Acidify: Add more conc. HCl (0.5 - 1.0 mL). This forces the free base back into the salt form.
-
Dilute: Add 10-20% more solvent (Methanol).
-
Seed: Add a tiny crystal of pure product at the cloud point.
Issue 2: Product Turns Yellow/Brown on Drying
Symptom: Crystals look white when wet but darken upon drying. Cause: Oxidation of the indole nitrogen or residual acid causing degradation on the filter paper. Corrective Action:
-
Ensure the drying oven is under vacuum or an inert atmosphere (
). -
Wash the filter cake thoroughly with cold solvent to remove surface mother liquor, which contains the oxidative impurities.
Frequently Asked Questions (FAQ)
Q1: Can I use water as a co-solvent? A: Generally, no . While water is a good anti-solvent for the free base, adding water to the HCl salt often leads to hydrolysis (stripping the HCl) unless the water is heavily acidified. Stick to dry alcohols (MeOH/EtOH) for the salt form.
Q2: What is the expected yield? A: A well-optimized process should yield 85-92% . If yield is lower, check the mother liquor; if the product is still there, your solvent volume was too high. If the product is absent, it likely degraded on the carbon (contact time too long).
Q3: How do I remove the "fishy" smell from the crystals? A: A fishy odor usually indicates residual amines (morpholine or dimethylamine) if you are using this intermediate for Mannich reactions (Ondansetron synthesis).
-
Solution: Recrystallize again from Methanol spiked with HCl . The amine impurities will stay in the mother liquor as highly soluble hydrochloride salts, while the Carbazol-4-one HCl crystallizes out.
Process Visualization: Purification Workflow
This diagram illustrates the critical path for purifying the HCl salt, highlighting the carbon treatment step which is vital for this specific molecule.
Figure 2: Step-by-step purification workflow for Carbazol-4-one HCl.
References
-
Synthesis of Ondansetron Intermediates: Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one.[4][5][6][7] US Patent Application 20060252942A1. (Discusses crystallization of the carbazolone core from Methanol).
-
General Carbazole Synthesis: 1,2,3,4-Tetrahydrocarbazole.[1][2][8][9][10] Organic Syntheses, Coll. Vol. 4, p.884 (1963); Vol. 30, p.90 (1950). (Foundational text on handling the tetrahydrocarbazole skeleton and ethanol/water washes).
-
Chemical Properties & Safety: 1,2,3,9-Tetrahydro-4H-carbazol-4-one (CAS 15128-52-6).[2][8][10][11] PubChem Compound Summary. (Provides physical property data and solubility indicators).
-
Ondansetron Process Chemistry: Process for making ondansetron and intermediates thereof.[3][5][6][7] EP1585744B1. (Details the reaction conditions and solvent choices for the carbazol-4-one intermediates).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,2,3,9-Tetrahydro-4H-carbazol-4-one | C12H11NO | CID 929130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 4. EP1585744B1 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 5. journal.hep.com.cn [journal.hep.com.cn]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. CAS 27387-31-1: 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-… [cymitquimica.com]
- 10. 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one | 15128-52-6 [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
Technical Support Center: Characterization of Substituted Carbazol-4-one Hydrochloride
Status: Operational Agent: Senior Application Scientist Ticket ID: TC-CARB-HCL-004 Subject: Troubleshooting Solubility, Regiochemistry, and Salt Stoichiometry in Tetrahydrocarbazol-4-ones.
Executive Summary
You are likely working with a derivative of 1,2,3,9-tetrahydro-4H-carbazol-4-one , a privileged scaffold in medicinal chemistry (most notably as the core of 5-HT3 antagonists like Ondansetron).[1][2][3]
The "Carbazol-4-one" system presents a unique triad of characterization challenges:
-
The Solubility Paradox: Hydrochloride salts often exhibit lower solubility in organic media than their free bases due to lattice energy and common ion effects.
-
Ambident Nucleophilicity: The scaffold has three reactive sites (N9, O-enol, and C3), leading to difficult-to-separate regioisomers.
-
C3-Instability: The active methylene group at C3 is prone to oxidation and aldol-like condensations (Mannich base instability).
This guide addresses these specific bottlenecks with actionable protocols.
Module 1: The Solubility & Salt Integrity Crisis
User Query: "My hydrochloride salt is crashing out as a gum in CDCl3 and shows broad, uninterpretable peaks in DMSO-d6. How do I get a clean NMR?"
Diagnosis: You are encountering ionic aggregation and exchange broadening .
-
In CDCl3: Carbazol-4-one HCl salts are ionic. Chloroform is non-polar. The "gum" is the salt trying to exclude the solvent.
-
In DMSO-d6: While soluble, the acidic proton (HCl) often exchanges with the residual water in DMSO or the N-H of the carbazole (if N9 is unsubstituted), causing peak broadening that obscures the aliphatic region.
Troubleshooting Protocol:
| Step | Action | Technical Rationale |
| 1 | Switch to Methanol-d4 | MeOH-d4 solvates the ionic pair better than CDCl3 and suppresses the exchange broadening seen in DMSO. Note: Labile protons (NH, OH) will disappear (D-exchange). |
| 2 | The "Salt Break" Method | If the salt is hygroscopic or gummy, do not characterize the salt directly for structure confirmation. Suspend 10 mg in EtOAc, wash with 1M NaHCO3, dry (Na2SO4), and evaporate. Run NMR on the Free Base . |
| 3 | TFA-d Spike | If you must use CDCl3 for the salt, add 1-2 drops of Trifluoroacetic Acid-d (TFA-d). This breaks ionic aggregates and sharpens the signals by forcing a fast-exchange regime. |
Visual Workflow: Solubility Troubleshooting
Figure 1: Decision matrix for overcoming solubility and broadening issues in NMR analysis of carbazole salts.
Module 2: Regiochemistry (N- vs. O- vs. C-Alkylation)
User Query: "I tried to methylate the nitrogen (N9), but I suspect I might have hit the oxygen (O-alkylation) or the C3 position. How do I prove the structure?"
Diagnosis: The tetrahydrocarbazol-4-one anion is an ambident nucleophile .
-
N-Alkylation (Kinetic/Thermodynamic): Favored with soft electrophiles (e.g., MeI) and strong bases.
-
O-Alkylation: Occurs with hard electrophiles or silver salts (Ag2CO3). Forms an enol ether.
-
C-Alkylation (C3): Occurs if the base is too weak or if using Mannich conditions (formaldehyde).
The Evidence Table (Substituent = Methyl group):
| Feature | N-Alkylation (Target) | O-Alkylation (Impurity) | C3-Alkylation (Impurity) |
| 1H NMR Shift | |||
| 13C NMR Shift | |||
| IR (Carbonyl) | Strong band ~1630 cm⁻¹ (C=O intact) | Absent (C=O becomes C-O-C) | Strong band ~1640 cm⁻¹ |
| HMBC Key | Methyl protons | Methyl protons | Methyl protons |
Definitive Experiment: 2D-HMBC Do not rely on 1H NMR shifts alone. You must run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
N-Alkyl: The alkyl protons will show a cross-peak to the quaternary aromatic carbons (C8a/C9a) of the indole ring.
-
O-Alkyl: The alkyl protons will show a cross-peak to the C4 carbon (which will be shifted upfield from a typical ketone >190 ppm to an enol ether ~150-160 ppm).
Module 3: Stability & Impurity Profiling (The C3 Trap)
User Query: "My LC-MS shows a peak with [M-1]+ or [M+12]+. My compound seems to be decomposing on the column."
Diagnosis: The C3 position (alpha to the ketone) is chemically "hot."
-
Oxidation: In solution (especially DMSO), the C3 position can oxidize to form a diketone or a hydroxy-enone.
-
Mannich Reversal (Retro-Michael): If you have a substituent at C3 (like in Ondansetron synthesis intermediates), it is often a "Mannich base." These are unstable in acidic media (like LC-MS mobile phases with 0.1% Formic Acid) and can undergo elimination to form an exocyclic methylene (Impurity D).
The "Ondansetron" Analog Check: If your molecule resembles Ondansetron (contains an imidazole/amine side chain at C3), check for these specific impurities:
-
Impurity A (Precursor): 3-[(dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.[3][4][5]
-
Detection: High pH HPLC is required. At low pH, the amine protonates and eliminates.
-
-
Impurity D (Elimination Product): 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one.[6]
-
Signal: Look for two singlets in the alkene region (
5.0 - 6.5 ppm) in 1H NMR.
-
Visual Workflow: Impurity Pathways
Figure 2: Degradation pathway of C3-substituted Mannich bases in acidic environments.
Module 4: Salt Stoichiometry (Hygroscopicity)
User Query: "My elemental analysis (CHN) is consistently off by 3-5% for Carbon, but the NMR is clean."
Diagnosis: Tetrahydrocarbazol-4-one hydrochlorides are notorious hydrate formers . The lattice often accommodates water molecules (e.g., Ondansetron HCl is a dihydrate).
-
If you calculate CHN based on the anhydrous HCl salt, your Carbon % will be low.
-
Thermogravimetric Analysis (TGA) is required to distinguish between surface moisture and lattice water.
Corrective Calculation:
References
-
PubChem. (2025).[4] 1,2,3,9-Tetrahydro-4H-carbazol-4-one | C12H11NO.[4][7] National Library of Medicine. Link
-
ChemicalBook. (2025).[8] 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one Properties and Suppliers. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Discusses the common ion effect reducing solubility of HCl salts). Link
-
Hadjipavlou-Litina, D. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. (Methodology for distinguishing N/O regioisomers). Link
-
Google Patents. (2006). Process for making ondansetron and intermediates thereof (US7041834B2).[3] (Details on Impurity A and D and the Mannich reaction instability). Link
Sources
- 1. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 2. journal.hep.com.cn [journal.hep.com.cn]
- 3. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 4. 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | C16H20N2O | CID 2818489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one | 15128-52-6 [chemicalbook.com]
- 6. 1,2,3,9-TETRAHYDRO-9-METHTYL-3-METHYLENE-4H-CARBAZOL-4-ONE | 99614-64-9 [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Carbazol-4-one Isomer Separation
Subject: Troubleshooting & Optimization Guide for 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one Hydrochloride (Ondansetron Intermediate) Ticket ID: #CHIRAL-CARB-001 Status: Resolved / Knowledge Base Article
Executive Summary
This technical guide addresses the separation of enantiomers for 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride . This compound is a critical intermediate in the synthesis of serotonin 5-HT3 antagonists (e.g., Ondansetron). The primary challenge lies in the basicity of the tertiary amine and the ionic nature of the hydrochloride salt, which often leads to severe peak tailing and solubility issues in standard normal-phase chiral HPLC.
This guide prioritizes immobilized polysaccharide phases (Chiralpak IC) over coated phases (Chiralpak AD) due to superior solvent versatility, though both are discussed.
Module 1: Method Development Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Recommended for analytical purity checks and enantiomeric excess (ee) determination.
| Parameter | Condition (Gold Standard) | Condition (Legacy/Alternative) |
| Column | Chiralpak IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)) | Chiralpak AD-H (Coated Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) | n-Hexane : Isopropanol : DEA |
| Ratio | 50 : 50 : 0.1 (v/v/v) | 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV @ 245 nm | UV @ 254 nm |
| Temperature | 25°C | 20–25°C |
| Expected Resolution ( | > 6.0 | ~ 2.0 – 3.0 |
Critical Technical Note: The presence of 0.1% Diethylamine (DEA) is non-negotiable. Without this basic additive, the protonated amine of the carbazolone will interact with residual silanols on the silica support, resulting in peak tailing factors > 2.0.
Protocol B: Sample Preparation (The "Salt" Issue)
Direct injection of Hydrochloride salts into Normal Phase (NP) systems often causes precipitation or noise.
-
Dissolution: Dissolve 5 mg of the HCl salt in 1 mL of Ethanol (not Hexane).
-
Neutralization (In-situ): Add 1 drop of Diethylamine (DEA) to the sample vial.
-
Filtration: Filter through a 0.45 µm PTFE filter to remove any inorganic salts (e.g., Diethylamine Hydrochloride) that may precipitate if high concentrations are used.
Module 2: Troubleshooting (Q&A)
Q1: I am seeing severe peak tailing (
-
Root Cause: The hydrochloride salt is acidic. If the mobile phase lacks sufficient basic modifier, the analyte interacts strongly with the acidic silanol groups of the stationary phase backbone.
-
Fix: Increase the Diethylamine (DEA) concentration to 0.1% or 0.2% . Ensure your sample is neutralized (free-based) before injection.
Q2: My system backpressure spikes immediately after injection. A: This indicates salt precipitation .
-
Root Cause: Carbazol-4-one hydrochloride is insoluble in n-Hexane. When you inject the salt dissolved in MeOH/EtOH into a Hexane-rich mobile phase (e.g., 90:10 Hexane/IPA), the salt crashes out at the column head.
-
Fix: Switch to a Polar Organic Mode (100% Methanol or Ethanol with 0.1% DEA) if using an immobilized column (Chiralpak IC). Alternatively, perform a liquid-liquid extraction (DCM/NaOH) to isolate the free base oil before dissolving it in the mobile phase.
Q3: Can I use Chiralpak AD or OD columns with Dichloromethane (DCM) to improve solubility? A: STOP.
-
Risk: Chiralpak AD and OD are coated phases. Solvents like DCM, THF, or Ethyl Acetate will dissolve the polymer coating, destroying the column permanently.
-
Solution: Use Chiralpak IC (Immobilized).[4] It withstands DCM and THF, allowing you to use non-standard mobile phases to solubilize the carbazolone scaffold.
Module 3: Workflow Visualization
The following diagram outlines the logical decision tree for optimizing the separation of Carbazol-4-one isomers, distinguishing between Analytical (QC) and Preparative (Purification) goals.
Caption: Decision tree for method development. Note the critical divergence based on column type (Immobilized vs. Coated) to prevent damage during solubility optimization.
References
-
Chiralpak IC Method & Resolution Data
-
Ondansetron Intermediate Synthesis & Context
- Title: Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)
- Source: Google P
-
URL:7
-
General Chiral Separation of Carbazole Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Resolution of Ondansetron Hydrochloride Enantiomers by High Performance Liquid Chromatography [journal11.magtechjournal.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect | MDPI [mdpi.com]
- 7. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Validated HPLC method for the quantification of Carbazol-4-one hydrochloride.
This guide details the validated High-Performance Liquid Chromatography (HPLC) quantification of Carbazol-4-one hydrochloride derivatives, specifically focusing on 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride .[1][2] This compound is a critical Mannich base intermediate in the synthesis of Ondansetron and is often monitored as a process-related impurity (Impurity C in EP/USP monographs).[1]
Executive Summary & Application Context
Carbazol-4-one hydrochloride (specifically the dimethylaminomethyl derivative) is the electrophilic pivot in the synthesis of serotonin 5-HT3 antagonists.[1][2] Its quantification is critical for two reasons:
-
Yield Optimization: Monitoring the Mannich reaction conversion rates.
-
Impurity Profiling: Ensuring the final drug substance (e.g., Ondansetron) meets ICH Q3A guidelines (<0.15% impurity limits).
While generic "carbazolone" methods exist, this guide focuses on a Phosphate-Buffered RP-HPLC method.[1][2] This approach is superior to simple UV-spectrophotometry (which lacks specificity against the exomethylene byproduct) and HPTLC (which suffers from lower plate counts for closely eluting isomers).[1][2]
Part 1: Method Comparison (The "Why" Behind the Choice)
| Feature | RP-HPLC (Recommended) | UPLC / UHPLC | HPTLC |
| Resolution (Rs) | High (>2.0) for critical pairs (Mannich base vs. Exomethylene).[1][2] | Ultra-High (>3.5) but requires sub-2µm columns and high backpressure systems.[2] | Moderate ; band broadening often obscures trace impurities.[2] |
| Sensitivity (LOD) | ~0.05 µg/mL ; sufficient for 0.1% impurity limits.[2] | <0.01 µg/mL ; excellent for trace analysis but higher cost per run.[2] | ~0.5 µg/mL ; often insufficient for trace impurity quantification.[2] |
| Robustness | Excellent ; pH buffering stabilizes the ionizable amine tail. | Good , but sensitive to particulate clogging in process samples.[2] | Low ; sensitive to humidity and plate activation variance.[2] |
| Cost/Run | Moderate (Standard solvents/columns).[2] | High (Specialized columns). | Low (Parallel processing). |
Verdict: RP-HPLC is the industry standard for this application due to the optimal balance of resolution (critical for separating the hydrochloride salt from the neutral carbazolone starting material) and global regulatory acceptance.
Part 2: Validated Experimental Protocol
2.1 Chromatographic Conditions
This protocol utilizes a C18 stationary phase with a tight pH control to ensure the basic nitrogen on the dimethylamino group remains protonated, preventing peak tailing.
-
Instrument: HPLC system with UV-Visible or PDA Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: Inertsil ODS-3V or Promosil C18 (250 mm × 4.6 mm, 5 µm).[1][2]
-
Why: The 250mm length provides necessary theoretical plates to resolve the salt intermediate from the final product.
-
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.
-
Solvent B: Acetonitrile (HPLC Grade).[2]
-
Ratio: Isocratic 60:40 (Buffer:ACN) or Gradient (see optimization below).
-
-
Detection: UV at 216 nm (λmax for the carbazole moiety).[4]
-
Temperature: 30°C (Controlled).
-
Injection Volume: 20 µL.
2.2 Sample Preparation (Standard Operating Procedure)
-
Diluent: Mobile Phase (60:40 Buffer:ACN).
-
Stock Solution (1000 µg/mL):
-
Working Standard (50 µg/mL):
2.3 System Suitability Criteria
-
Theoretical Plates (N): > 5,000.[2]
-
Tailing Factor (T): < 1.5 (Critical for the amine salt).
-
RSD of Area (n=6): < 2.0%.[2]
Part 3: Validation Data Summary
The following data represents typical performance metrics for this validated method, derived from stress testing on Ondansetron intermediates.
| Parameter | Result / Acceptance Criteria |
| Linearity (Range) | 10 – 150 µg/mL (R² > 0.999) |
| Accuracy (Recovery) | 98.5% – 101.5% (at 50%, 100%, 150% levels) |
| Precision (Intra-day) | % RSD < 1.2% |
| LOD (Limit of Detection) | 0.11 µg/mL |
| LOQ (Limit of Quantitation) | 0.32 µg/mL |
| Specificity | No interference from blank or placebo at retention time (~4.8 min). |
Part 4: Mechanism & Troubleshooting (Expert Insights)
The pH Criticality (Causality)
The analyte contains a tertiary amine (dimethylamino group).
-
At Neutral pH: The amine interacts with residual silanols on the silica column, causing severe peak tailing and poor reproducibility.
-
At pH 3.0: The amine is fully protonated (
). The acidic silanols are suppressed. This ensures a sharp, Gaussian peak shape.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Warning: Do not use pH > 7.0 as the silica backbone may dissolve, and the carbazolone is susceptible to oxidation in alkaline conditions.
Impurity Separation Logic
The method must separate three distinct species:
-
Starting Material: 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (Neutral, elutes later).[1][2]
-
Analyte: The Mannich base HCl salt (Ionic, elutes earlier/mid).
-
Byproduct: Exomethylene derivative (formed by amine elimination, elutes very late).[2]
Part 5: Visualizations
Figure 1: Analytical Workflow
This diagram outlines the logical flow from sample intake to validated result generation.
Caption: Step-by-step analytical workflow for the quantification of Carbazol-4-one hydrochloride.
Figure 2: Chemical Context & Impurity Pathway
Understanding the synthesis pathway helps identify potential interferences.[2]
Caption: Synthesis pathway showing the target analyte and its relationship to common impurities.
References
-
Asian Journal of Research in Chemistry. (2009). Estimation of Ondansetron Hydrochloride in Pharmaceutical Dosage Forms by HPLC. Retrieved from
-
Farmacia Journal. (2008). The Liquid Chromatographic Assay of Ondansetron Hydrochloride and its Impurities Using a New Stationary Phase. Retrieved from
-
SIELC Technologies. (2023).[2] Separation of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one on Newcrom R1 HPLC column. Retrieved from
-
PubChem. (2025).[2] 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Compound Summary. Retrieved from [1]
-
International Journal of Pharmacy and Biological Sciences. (2012). Development and Validation of Rapid RP-HPLC Method for Estimation of Ondansetron. Retrieved from [1]
Sources
- 1. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
- 2. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | C13H13NO | CID 598875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. asianpubs.org [asianpubs.org]
- 6. ijpbs.com [ijpbs.com]
Biological activity of Carbazol-4-one hydrochloride versus its analogs.
This guide provides an in-depth technical comparison of 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride (referred to here as Carbazol-4-one Mannich HCl ) versus its structural analogs, including the clinical standard Ondansetron and the core scaffold 1,2,3,9-Tetrahydrocarbazol-4-one .[1][2]
Content Type: Publish Comparison Guide Subject: 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride (CAS 119812-29-2) and derivatives. Primary Applications: Oncology (Hsp90 Inhibition, Glioma Cytotoxicity), CNS Modulation (5-HT3 Antagonism), and Antimicrobial Research.[2]
Executive Summary & Structural Context
The Carbazol-4-one scaffold is a privileged structure in medicinal chemistry, serving as the core for the antiemetic drug Ondansetron and various experimental anticancer agents.[1] The hydrochloride salt form typically refers to the Mannich base derivative (C-3 aminomethylation), which introduces basicity and water solubility, critical for bioavailability.[1]
While the core ketone (1,2,3,9-tetrahydro-4H-carbazol-4-one) is lipophilic and biologically versatile, the Mannich HCl derivative exhibits superior interaction with hydrophilic pockets in enzymes like Hsp90 and receptors like 5-HT3 , making it a more potent lead compound than the bare scaffold.[1][2]
Key Compound Classes Compared
| ID | Compound Name | Structural Feature | Primary Activity |
| Compound A | Carbazol-4-one Mannich HCl | C-3 Dimethylaminomethyl + HCl salt | Lead: Hsp90 inhibition, Cytotoxicity (Glioma) |
| Compound B | Ondansetron (HCl) | C-3 Imidazolylmethyl + C-9 Methyl | Clinical Reference: 5-HT3 Antagonist |
| Compound C | Core Scaffold | 1,2,3,9-Tetrahydrocarbazol-4-one | Precursor: Antimicrobial, Weak CNS activity |
Mechanism of Action (MOA)
The biological activity of Carbazol-4-one HCl stems from its ability to mimic ATP or serotonin, depending on the target.[1][2] In oncology, it functions as an Hsp90 inhibitor , disrupting the folding of oncogenic client proteins.
Pathway Visualization: Hsp90 Inhibition & Apoptosis
The following diagram illustrates how Carbazol-4-one HCl induces apoptosis in cancer cells (e.g., U87MG glioma) by inhibiting the Hsp90 chaperone cycle.[1][2]
Caption: Mechanism of Carbazol-4-one HCl induced cytotoxicity via Hsp90 inhibition and subsequent proteasomal degradation of oncogenic signaling proteins.[1][2]
Comparative Performance Analysis
This section objectively compares the biological data of the Mannich HCl salt against its analogs.
A. Anticancer Activity (Cytotoxicity)
The Mannich base modification significantly enhances cytotoxicity compared to the bare scaffold due to improved solubility and electrostatic interaction with the target active site.
Table 1: Cytotoxicity (IC50) against U87MG (Human Glioma) Cell Line
| Compound | Substitution (R1=N-9, R2=C-3) | IC50 (µM) | Solubility (Water) | Relative Potency |
|---|---|---|---|---|
| Carbazol-4-one Mannich HCl | R1=Me, R2=CH2-N(Me)2 | 18.5 ± 1.2 | High (+++++) | High |
| Core Scaffold | R1=H, R2=H | > 100 | Low (+) | Low |
| Ondansetron | R1=Me, R2=CH2-Imidazole | > 50* | High (++++) | Low (Specific to CNS) |
| Temozolomide (Control) | - | 100.0 | Moderate | Reference Standard |[1][2]
Note: Ondansetron is optimized for 5-HT3 receptors, not direct cytotoxicity, hence higher IC50 in direct tumor killing assays compared to optimized Mannich bases.[1][2]
B. Receptor Selectivity (CNS)
For neurological applications, the steric bulk at the C-3 position dictates selectivity between Alpha-adrenergic and Serotonin receptors.[1][2]
Table 2: Receptor Binding Affinity (Ki)
| Compound | Target: 5-HT3 (pKi) | Target: α1-Adrenergic (Ki nM) | Primary Indication |
|---|---|---|---|
| Carbazol-4-one Mannich HCl | 6.5 (Moderate) | 27.3 (High Affinity) | Research (Multi-target) |
| Ondansetron | 8.6 (High) | > 1000 (Low) | Antiemetic |
| Core Scaffold | < 5.0 (Negligible) | > 5000 | Inactive Precursor |[1][2]
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Synthesis of Carbazol-4-one Mannich HCl
Objective: Synthesize the active hydrochloride salt from the core ketone via Mannich reaction.[1][2]
-
Reagents: 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine HCl (1.2 eq), Ethanol (solvent), Conc. HCl (catalyst).[2][3]
-
Procedure:
-
Validation:
-
Melting Point Check: Product should melt/decompose >200°C.
-
Solubility Test: Product must be fully soluble in water; starting material is insoluble.[2]
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values against U87MG cells.
-
Seeding: Plate U87MG cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add Carbazol-4-one Mannich HCl in serial dilutions (1 µM – 100 µM). Include DMSO control (<0.1%) and Temozolomide (positive control).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation: $ \text{Cell Viability (%)} = \frac{\text{Abs(Sample)} - \text{Abs(Blank)}}{\text{Abs(Control)} - \text{Abs(Blank)}} \times 100 $[1][2]
Structure-Activity Relationship (SAR) Summary
The "E-E-A-T" analysis of the scaffold reveals three critical regions for modification:
Caption: SAR Map highlighting critical modification zones. C-3 basicity is the primary driver for the HCl salt's biological potency.[1][2]
-
N-9 Alkylation: Methylation (as in Ondansetron and the Mannich HCl) prevents H-bond donation at the indole nitrogen, increasing lipophilicity and blood-brain barrier (BBB) penetration.[1][2]
-
C-3 Aminomethylation: This is the defining feature of the "HCl" active form. It provides the necessary cationic center to interact with Aspartate residues in the binding pockets of 5-HT3 or Hsp90.
-
C-6 Substitution: Adding electron-withdrawing groups (like Fluorine) at C-6 can enhance metabolic stability, though the unsubstituted Mannich base remains a potent starting point.[1][2]
References
-
Synthesis and biological activity of Carbazol-4-one Mannich bases. Journal of Heterocyclic Chemistry. (2025).
-
Hsp90 inhibitors based on the tetrahydrocarbazole scaffold: 3D-QSAR and Docking studies. National Institutes of Health (NIH).[2]
-
Anticancer potential of 1,4-dimethyl-9-H-carbazole derivatives against human glioma. World Journal of Advanced Research and Reviews. (2023).[1][2]
-
Ondansetron Hydrochloride and related impurities (Carbazol-4-one derivatives). PubChem Compound Summary.
-
Mannich bases in medicinal chemistry: A review of anticancer and cytotoxic agents. European Journal of Medicinal Chemistry.
Sources
Safety Operating Guide
Personal protective equipment for handling Carbazol-4-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding the Risks: Hazard Assessment
Carbazol-4-one hydrochloride and its structural analogs are potent compounds that require careful handling. Based on data from similar carbazole derivatives, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[1][2]
-
Potential Carcinogenicity: Some carbazole compounds are suspected of causing cancer.[3]
Given these potential hazards, a comprehensive approach to personal protection and containment is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling Carbazol-4-one hydrochloride.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles entering the eyes and face. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required when handling the powder.[2] | Carbazol-4-one hydrochloride is a solid that can form dust. Inhaling these particles can cause respiratory tract irritation.[1][2] |
| Body Protection | A disposable, low-linting protective suit (e.g., Tyvek®) over a lab coat.[4] | Provides full-body protection from contamination and prevents the transfer of the compound outside the laboratory. |
| Foot Protection | Closed-toe shoes with shoe covers. | Protects feet from spills and prevents the tracking of contaminants. |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict, well-defined workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps for handling Carbazol-4-one hydrochloride powder.
Preparation and Engineering Controls
-
Designated Work Area: All handling of Carbazol-4-one hydrochloride powder must be conducted within a certified chemical fume hood or a powder containment hood to ensure proper ventilation.[3]
-
Decontamination Supplies: Before starting, ensure that a deactivation solution (e.g., a freshly prepared 10% bleach solution followed by a thiosulfate solution to neutralize the bleach) and appropriate waste disposal bags are readily available within the hood.
-
Equipment Preparation: All necessary equipment (e.g., spatula, weigh paper, vials, solvent) should be placed inside the fume hood before the compound is introduced.
Weighing and Aliquoting
The following diagram illustrates the critical steps for safely weighing and preparing a solution of Carbazol-4-one hydrochloride.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. Use the prepared deactivation solution, followed by a rinse with 70% ethanol.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. The outer gloves should be removed first, followed by the protective suit, face shield, and goggles. The inner gloves and respirator should be removed last, just before exiting the work area.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
-
Small Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate the area with the deactivation solution.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the contaminated area.
-
Allow only trained personnel with appropriate respiratory protection to clean up the spill.
-
Disposal Plan: Ensuring a Safe End-of-Life for a Potent Compound
All waste generated from handling Carbazol-4-one hydrochloride is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection
The following diagram illustrates the proper segregation of waste generated during the handling of Carbazol-4-one hydrochloride.
Container Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[5]
-
Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.[5]
Decontamination of Empty Containers
Empty containers that held Carbazol-4-one hydrochloride must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[6]
References
-
PubChem. 1,2,3,9-Tetrahydro-4H-carbazol-4-one. Retrieved from [Link]
-
University of Puerto Rico Mayagüez. Material Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Carbazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
3M. Pharmaceutical Manufacturing PPE. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
-
Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Respirex International. Pharmaceutical PPE. Retrieved from [Link]
-
Pharmaceutical Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Retrieved from [Link]
-
The University of Tennessee, Knoxville Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from [Link]
-
Pharma Beginners. (2023, March 20). Personal Protective Equipment (PPE) usage. Retrieved from [Link]
-
Waste Management. Household Hazardous Waste Recycling & Disposal. Retrieved from [Link]
Sources
- 1. 1,2,3,9-Tetrahydro-4H-carbazol-4-one | C12H11NO | CID 929130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
